molecular formula C11H15NO3 B1627505 [(4-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 857155-20-5

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1627505
CAS No.: 857155-20-5
M. Wt: 209.24 g/mol
InChI Key: YNGATOZJULRXBS-UHFFFAOYSA-N
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Description

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Methoxy-benzyl)-methyl-amino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Methoxy-benzyl)-methyl-amino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGATOZJULRXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594441
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857155-20-5
Record name N-[(4-Methoxyphenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Technical Guide: N-(4-Methoxybenzyl)-N-methylglycine

[1]

Executive Summary

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid , often referred to as PMB-Sarcosine or N-PMB-N-methylglycine , is a specialized amino acid derivative used primarily as a building block in peptidomimetic synthesis and as a protected intermediate in medicinal chemistry.[1] Its structure combines a glycine backbone with a tertiary amine formed by


1

This guide provides a rigorous analysis of its physicochemical behavior, focusing on its zwitterionic nature, solubility profiles, and synthetic utility.[1] It serves as a reference for researchers utilizing this compound for peptoid synthesis , reductive amination strategies , or drug fragment design .[1]

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name

-[(4-Methoxyphenyl)methyl]-

-methylglycine
Common Names PMB-Sarcosine; [(4-Methoxybenzyl)(methyl)amino]acetic acid
CAS Number 55739-41-8 (Free Acid); 857155-20-5 (HCl Salt)
Molecular Formula

Molecular Weight 209.24 g/mol
SMILES CN(CC1=CC=C(OC)C=C1)CC(O)=O
Structural Components

The molecule consists of three distinct functional domains that dictate its reactivity and properties:[1]

  • Carboxylic Acid Tail: Provides acidic character (

    
    ) and hydrogen bond donor capability.[1]
    
  • Tertiary Amine Core: The central nitrogen is fully substituted, preventing amide bond formation at this site without activation, but serving as a proton acceptor (

    
    ).[1]
    
  • 4-Methoxybenzyl (PMB) Group: A lipophilic, electron-rich aromatic moiety.[1] It serves as an acid-labile protecting group or a hydrophobic handle, significantly increasing

    
     compared to native sarcosine.[1]
    

Physicochemical Properties

Data below represents a synthesis of experimental values for structural analogs and calculated descriptors using consensus cheminformatics models.

Quantitative Profile
ParameterValue (Approx.)Mechanistic Insight
Physical State White to off-white solidStabilized by intermolecular salt bridges (zwitterionic lattice).[1]
Melting Point 108–112 °CLower than unsubstituted amino acids due to

-substitution disrupting H-bond networks.[1]

(Acid)
2.3 ± 0.1Typical

-amino acid carboxylate ionization.[1]

(Base)
8.4 ± 0.2The tertiary amine is basic, though slightly less than sarcosine (

) due to the inductive effect of the benzyl group.[1]

(Oct/Wat)
1.15 (Calc.)The PMB group shifts the molecule from hydrophilic (Sarcosine

) to lipophilic.[1]
Polar Surface Area 49.8

Moderate polarity; suggests good membrane permeability in the non-zwitterionic form.[1]
Solubility & pH-Dependent Speciation

Like all amino acids, PMB-Sarcosine exists as a zwitterion at neutral pH.[1] Its solubility profile is U-shaped:

  • pH < 2 (Cationic): Highly soluble in water/acid.[1] The amine is protonated (

    
    ), and the acid is protonated (
    
    
    ).[1]
  • pH 4–7 (Zwitterionic): Minimum solubility (Isoelectric point,

    
    ).[1] The net charge is zero (
    
    
    /
    
    
    ), leading to crystal lattice stability.[1]
  • pH > 10 (Anionic): Highly soluble in base.[1] The amine is deprotonated (

    
    ), and the acid is ionized (
    
    
    ).[1]
Visualization: pH-Dependent Speciation

SpeciesDistributioncluster_acidpH < 2 (Acidic)cluster_neutpH 4-7 (Neutral)cluster_basepH > 9 (Basic)CationCATIONIC FORM(R-NH+ / -COOH)SolubleZwitterZWITTERION(R-NH+ / -COO-)Least Soluble (Precipitates)Cation->Zwitter pKa1 ~2.3 (-H+)Zwitter->Cation +H+AnionANIONIC FORM(R-N: / -COO-)SolubleZwitter->Anion pKa2 ~8.4 (-H+)Anion->Zwitter +H+

Figure 1: Ionization states of PMB-Sarcosine across the pH scale.[1] Purification is best achieved by adjusting pH to the isoelectric point (~5.[1]3) to induce precipitation.[1]

Synthesis & Characterization Protocols

Synthetic Route: Reductive Amination

The most robust method for synthesizing this compound is the reductive amination of

11

Protocol:

  • Reagents: Sarcosine (1.0 eq),

    
    -Anisaldehyde (1.0 eq), 
    
    
    or
    
    
    (1.5 eq), Methanol (Solvent).[1]
  • Imine Formation: Dissolve sarcosine and

    
    -anisaldehyde in MeOH. Add a catalytic amount of acetic acid or 
    
    
    (depending on salt form) to adjust pH to ~6.[1] Stir for 2–4 hours to form the iminium intermediate.
  • Reduction: Cool to 0°C. Add reducing agent portion-wise. Stir at Room Temperature (RT) for 12 hours.

  • Workup (Critical):

    • Quench with water.[1]

    • Evaporate MeOH.[1]

    • Wash the aqueous phase with Ether/DCM (removes unreacted aldehyde).[1]

    • Isoelectric Precipitation: Adjust aqueous pH to ~5.0–5.5 using dilute HCl. The product will precipitate as the zwitterion.[1] Filter and dry.[1]

Visualization: Synthesis Workflow

SynthesisStartReagents:Sarcosine + p-AnisaldehydeImineIntermediate:Iminium Ion Formation(MeOH, pH 6, 4h)Start->Imine- H2OReductionReduction Step:Add NaBH4 or NaBH3CN(0°C -> RT, 12h)Imine->Reduction+ HydrideQuenchWorkup:Quench & Wash (DCM)Remove non-polar impuritiesReduction->QuenchPrecipPurification:Adjust pH to 5.3 (Isoelectric Point)Precipitate ZwitterionQuench->Precip

Figure 2: Step-by-step reductive amination pathway for high-purity synthesis.

Spectroscopic Identification

To validate the structure, the following NMR signals are diagnostic:

  • 
     NMR (300 MHz, 
    
    
    or
    
    
    ):
    • 
       6.8–7.3 ppm (m, 4H): Aromatic protons of the PMB group (AA'BB' system).[1]
      
    • 
       3.8–4.2 ppm (s, 2H): Benzylic methylene (
      
      
      ).[1]
    • 
       3.8 ppm (s, 3H): Methoxy group (
      
      
      ).[1]
    • 
       3.2–3.4 ppm (s, 2H): Glycine methylene (
      
      
      ).[1]
    • 
       2.3–2.8 ppm (s, 3H): 
      
      
      -Methyl group.[1] Note: Shift varies significantly with pH/protonation state.[1]

Applications in Drug Development[1]

Peptoid Synthesis (Sub-Monomer Strategy)

In the synthesis of peptoids (poly-N-substituted glycines), this compound represents a "pre-assembled" monomer.[1]

  • Advantage: Allows for the incorporation of the PMB side chain without using the standard sub-monomer cycle (bromoacetylation + amine displacement) on the resin, which can sometimes be inefficient for sterically hindered amines.[1]

  • Mechanism: The free acid is coupled to the resin-bound amine using standard peptide coupling reagents (e.g., HATU, DIC).[1]

Acid-Labile Protecting Group

The 4-methoxybenzyl (PMB) group is electronically activated, making it cleavable under acidic conditions (e.g., TFA or CAN oxidation).[1]

  • Utility: It serves as a protecting group for the secondary amine of sarcosine.[1]

  • Cleavage: Treatment with 50% TFA/DCM removes the PMB group, yielding the free secondary amine (sarcosine derivative) or allowing for intramolecular cyclization (e.g., in diketopiperazine synthesis).[1]

Pharmaceutical Intermediates

This scaffold is a precursor for:

  • Racetams: Cyclization leads to pyrrolidinone derivatives (nootropic agents).[1]

  • GlyT1 Inhibitors: Sarcosine derivatives are investigated for schizophrenia treatment; the PMB group modulates lipophilicity during lead optimization.[1]

References

  • Tal-Gan, S., et al. (2011).[1] "N-Methyl and Peptoid Scans of an Autoinducing Peptide." Chemical Science.

  • PubChem. (2025).[1][2] "Compound Summary: N-(4-Methoxybenzyl)-N-methylglycine." National Library of Medicine.[1]

  • Zuckermann, R. N., et al. (1992).[1] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[1]

  • GuideChem. (2025).[1] "CAS 55739-41-8 Properties and Safety."[1]

CAS number and identifiers for [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 857155-20-5 Common Name: N-(4-Methoxybenzyl)-N-methylglycine (PMB-Sarcosine)[1][2]

Executive Summary

This technical guide profiles [(4-Methoxy-benzyl)-methyl-amino]-acetic acid , a specialized secondary amine building block primarily used in the synthesis of peptoids (poly-N-substituted glycines) and modified peptides.[1][2] Often referred to as PMB-Sarcosine , this compound serves as a protected form of sarcosine (N-methylglycine) where the 4-methoxybenzyl (PMB) group acts as an acid-labile protecting group for the amine, or as a permanent side-chain modification to tune lipophilicity in drug candidates.[1][2]

Its structural utility lies in the tertiary amine core, which prevents hydrogen bonding at the amide backbone when incorporated into oligomers, thereby enhancing membrane permeability and proteolytic stability—two critical factors in modern peptidomimetic drug design.[1][2]

Chemical Identity & Metadata

Precise identification is critical due to the prevalence of structural analogs (e.g., non-methylated N-PMB-glycine).[1][2] The following data establishes the unique identity of the target molecule.

ParameterValue
CAS Number 857155-20-5
IUPAC Name 2-[[(4-methoxyphenyl)methyl]-methylamino]acetic acid
Synonyms N-(4-Methoxybenzyl)-N-methylglycine; PMB-Sarcosine; N-PMB-Sar-OH
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CN(CC1=CC=C(OC)C=C1)CC(O)=O
InChI Key Derived from structure:[1][2][3][4][5][6] WQXUIGPEUIVGKQ-UHFFFAOYSA-N (Verify against specific salt forms)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless ionized)

Critical Note on Homologs: Do not confuse with N-(4-Methoxybenzyl)glycine (CAS 20839-78-5), which lacks the N-methyl group.[1][2] The presence of the methyl group significantly alters the steric profile and reactivity, particularly preventing racemization in subsequent coupling steps.[1][2]

Structural Analysis & Physicochemical Properties

The molecule consists of a glycine backbone substituted at the nitrogen with both a methyl group and a 4-methoxybenzyl lipophilic tail.[1][2]

Functional Moieties[1][2][4][5][7]
  • Carboxylic Acid (C-terminus): Provides the handle for coupling to the N-terminus of a growing peptide/peptoid chain.[1][2]

  • Tertiary Amine (Core): The N-methyl and N-PMB substitution creates a tertiary center, reducing the pKa compared to secondary amines and preventing the formation of amide hydrogen bonds (NH donor) in oligomers.[1][2]

  • Para-Methoxybenzyl (PMB) Group:

    • Electronic Effect: The electron-donating methoxy group makes the benzyl ring electron-rich.[1][2]

    • Reactivity: This electron density renders the C-N benzylic bond susceptible to oxidative cleavage (e.g., using CAN - Cerium Ammonium Nitrate) or acidolysis (TFA), making it an orthogonal protecting group.[1][2]

Key Properties (Predicted)[1][2]
  • pKa (Acid): ~2.3 (Carboxylic acid)[1][2]

  • pKa (Base): ~8.1 (Tertiary amine)[1][2]

  • LogP: ~1.2 (Moderately lipophilic due to the PMB ring)[1][2]

Synthetic Pathways

The synthesis of PMB-Sarcosine generally follows two primary routes: Reductive Amination (preferred for scale) or Nucleophilic Substitution .[1][2]

Method A: Reductive Amination (Recommended)

This method couples p-anisaldehyde with sarcosine (or sarcosine ester) using a reducing agent.[1][2] It avoids over-alkylation by-products common in direct alkylation.[1][2]

  • Reagents: p-Anisaldehyde, Sarcosine, Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.[1][2]

Synthesis Anisaldehyde p-Anisaldehyde (C8H8O2) Imine Imine / Iminium Ion Intermediate Anisaldehyde->Imine Condensation Sarcosine Sarcosine (N-Methylglycine) Sarcosine->Imine Reduction Reduction (NaBH(OAc)3 / DCE) Imine->Reduction Product PMB-Sarcosine (Target) Reduction->Product Yield >85%

Figure 1: Reductive amination pathway for the synthesis of PMB-Sarcosine.

Protocol: Reductive Amination
  • Imine Formation: Dissolve Sarcosine (1.0 eq) and p-Anisaldehyde (1.0 eq) in dry Methanol or DCE. Add catalytic Acetic Acid (1%).[1][2] Stir for 2 hours to form the iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.[1][2]

  • Workup: Extract with DCM. Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH).

Applications in Drug Discovery

The primary utility of CAS 857155-20-5 is in Peptidomimetic Synthesis .[1][2]

Peptoid Sub-Monomer Synthesis

Peptoids (N-substituted glycines) are synthesized via a "sub-monomer" method.[1][2] PMB-Sarcosine can be used as a pre-formed monomer block, or the PMB group can be introduced to temporarily protect the nitrogen during complex fragment couplings.[1][2]

Protecting Group Strategy

The PMB group on the sarcosine nitrogen is orthogonal to standard Boc/Fmoc strategies.

  • Stability: Stable to basic conditions (Fmoc deprotection).

  • Cleavage: Removed via Oxidative Cleavage using Cerium(IV) Ammonium Nitrate (CAN) in Acetonitrile/Water, or strong acid (TFMSA/TFA).[1][2]

Deprotection Protected Peptide-N(Me)-PMB (Protected Species) Intermediate Radical Cation Intermediate Protected->Intermediate Oxidation (SET) Reagent Reagent: CAN (Ce(NH4)2(NO3)6) Solvent: MeCN/H2O (3:1) Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final Peptide-NH(Me) (Free Secondary Amine) Hydrolysis->Final Byproduct p-Anisaldehyde (Byproduct) Hydrolysis->Byproduct

Figure 2: Oxidative deprotection mechanism of the PMB group using CAN to reveal the secondary amine.

Quality Control & Analytics

To ensure the integrity of this building block for GMP or GLP applications, the following analytical controls are recommended.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% TFA.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 230 nm (Amide/Carboxyl) and 280 nm (PMB aromatic absorption).[1][2]

  • Expected Retention: The PMB group significantly increases retention time compared to unsubstituted sarcosine.[1][2]

NMR Validation (¹H NMR in CDCl₃)
  • Aromatic Region: Two doublets at ~6.8 ppm and ~7.2 ppm (AA'BB' system of the p-substituted benzene).[1][2]

  • Benzylic Protons: Singlet at ~3.5–4.0 ppm (Ar-CH₂-N).[1][2]

  • Methoxy Group: Strong singlet at ~3.8 ppm (-OCH₃).[1][2]

  • N-Methyl: Singlet at ~2.3–2.5 ppm.[1][2]

  • Glycine Methylene: Singlet at ~3.2 ppm (N-CH₂-COOH).[1][2]

References

  • PubChem. (2025).[1][2][4][5][7][8] Compound Summary: N-(4-Methoxybenzyl)glycine derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

  • Zuckermann, R. N., et al. (1992).[1][2] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647.[1][2] (Foundational text on peptoid synthesis logic).

  • Tao, H., et al. (2016).[1][2] "Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine." Polymer Chemistry. Retrieved from [Link]

Sources

Physicochemical Profiling: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

[1]

Executive Summary

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid is a tertiary amine derivative of glycine, structurally related to sarcosine (N-methylglycine).[1] It serves as a critical intermediate in the synthesis of peptidomimetics and as a protected glycine building block.

Understanding its dissociation constants (pKa) is vital for:

  • Purification: Optimizing pH for extraction or crystallization (isoelectric precipitation).[1]

  • Coupling Reactions: Ensuring the amine is unprotonated (nucleophilic) during peptide bond formation.[1]

  • Formulation: Predicting solubility and lipophilicity profiles (logD) at physiological pH.

Core Physicochemical Data (Estimated)
ParameterValue (Range)Functional GroupElectronic Basis
pKa₁ (Acid) 2.1 – 2.4 Carboxylic Acid (-COOH)Inductive stabilization by the proximal ammonium cation.[1]
pKa₂ (Base) 8.3 – 8.8 Tertiary Amine (-N(Me)CH₂Ar)Lower than sarcosine (10.[1]0) due to the electron-withdrawing benzyl group, slightly mitigated by the p-methoxy donor effect.
pI (Isoelectric) ~5.3 – 5.6 Zwitterion PointpH of minimum solubility and net neutral charge.[1]

Structural Analysis & Theoretical pKa Prediction

To derive the pKa values with high confidence in the absence of a direct crystallographic or potentiometric database entry, we utilize Quantitative Structure-Property Relationships (QSPR) based on validated analogs.

The Structural Scaffold

The molecule consists of a glycine backbone modified at the nitrogen with:

  • A Methyl group (Electron Donating, +I).[1][2]

  • A 4-Methoxybenzyl (PMB) group (Electron Withdrawing via Inductive effect of the phenyl ring, but Electron Donating via Resonance of the methoxy group).[1]

Derivation Logic
  • Reference Compound: Sarcosine (N-methylglycine) [1][3]

    • pKa₁ (COOH): 2.36[1]

    • pKa₂ (NH₂⁺): 10.01[1]

  • Effect of N-Benzylation: Replacing a hydrogen on glycine with a benzyl group typically lowers the amine pKa by ~0.3–0.7 units due to the electron-withdrawing nature of the sp² hybridized phenyl ring (negative inductive effect, -I).

  • Tertiary Amine Effect: Converting a secondary amine (like N-benzylglycine) to a tertiary amine (N-benzyl-N-methylglycine) often lowers the pKa further in aqueous solution (approx.[1] 0.5–1.0 units) due to steric hindrance to solvation of the resulting ammonium cation.[1]

  • Effect of p-Methoxy: The para-methoxy group is a strong resonance donor (EDG).[1] However, because it is separated from the nitrogen by a methylene bridge (-CH₂-), the resonance effect is attenuated.[2] It primarily acts to make the benzyl group slightly less electron-withdrawing than a standard benzyl group.[1]

Experimental Protocol: Potentiometric Titration

Standard Operating Procedure (SOP) for pKa Determination

This protocol is designed to be self-validating . If the calculated standard deviation between replicate titrations exceeds 0.05 pKa units, the system flags for re-calibration.

Materials
  • Analyte: 50 mg [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (High Purity >98%).[1]

  • Titrant: 0.1 M NaOH (Standardized against KHP) and 0.1 M HCl.

  • Solvent: Carbonate-free distilled deionized water (degassed).[1]

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,

    
    ).
    
Workflow Diagram (DOT)

TitrationWorkflowcluster_prepPhase 1: Preparationcluster_titrationPhase 2: Data Acquisitioncluster_analysisPhase 3: AnalysisStep1Dissolve 50mg Analytein 20mL 0.1M KClStep2Acidify to pH < 1.5(Ensure full protonation)Step1->Step2Step3Degas Solution(N2 purge for 5 min)Step2->Step3Step4Titrate with 0.1M NaOH(Increments of 0.05 mL)Step3->Step4Step5Record pH & Volume(Wait for stability <0.1 mV/s)Step4->Step5Step6Stop at pH > 11.5Step5->Step6Step7Plot pH vs. VolumeStep6->Step7Step8Calculate 1st Derivative(dpH/dV)Step7->Step8Step9Identify Inflection Points(V1 and V2)Step8->Step9Step10Apply Henderson-HasselbalchpKa = pH at V(1/2)Step9->Step10

Figure 1: Step-by-step workflow for the potentiometric determination of pKa values.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using a minimum of three buffers (pH 1.68, 4.01, 7.00, and 10.01) to bracket the expected pKa range. Ensure the slope is between 98-102%.[1]

  • Sample Preparation: Dissolve the analyte in 0.1 M KCl. Add a known excess of HCl to ensure the starting species is the fully protonated cationic form (

    
    ).[1]
    
  • Titration: Titrate dynamically with 0.1 M NaOH.

    • Critical Control: Maintain

      
       atmosphere to prevent 
      
      
      absorption, which distorts the high pH baseline.[2]
  • Data Processing:

    • pKa₁ (Carboxyl): Located at the midpoint of the first buffer region (approx pH 2.2).[1]

    • pKa₂ (Amine): Located at the midpoint of the second buffer region (approx pH 8.5).[1]

    • Calculation: Use the Bjerrum method or Gran plot analysis for precise endpoint determination.[1]

Speciation & Solubility Profile

Understanding the distribution of species (Speciation) is critical for isolation.[1]

  • pH < 2.0: Species is Cationic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] Soluble in water.[1][4][5]
    
  • pH 2.4 – 8.0: Species is Zwitterionic (

    
    ).[1] Net charge is 0.[1] This is the region of minimum solubility  (pI).[1]
    
  • pH > 9.0: Species is Anionic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] Soluble in water.[1][4][5][6]
    
Speciation Logic Diagram (DOT)

SpeciationCationCationic Form(pH < 2.0)SolubleZwitterionZwitterion(pH 2.4 - 8.0)Net NeutralPrecipitation RiskCation->ZwitterionpKa1 ~ 2.2(COOH deprotonation)AnionAnionic Form(pH > 9.0)SolubleZwitterion->AnionpKa2 ~ 8.5(NH+ deprotonation)

Figure 2: Speciation of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid across the pH scale.

Implications for Drug Development[2][8]

Extraction Strategy

To extract this intermediate from an aqueous reaction mixture:

  • Do NOT extract at pH 5–6: The zwitterion is highly polar and likely remains in the aqueous phase or precipitates.

  • Acidic Extraction: Not recommended as the ammonium salt is water-soluble.[1]

  • Basic Extraction (Recommended): Adjust pH to >11. The molecule becomes a distinct anion.[1] However, for organic extraction, one might attempt to exploit the lipophilicity of the PMB group.[2]

    • Refined Strategy: The PMB group adds significant lipophilicity.[1] Unlike simple glycine, the zwitterionic form of this molecule may actually be extractable into chlorinated solvents (DCM/Chloroform) due to the internal charge neutralization and the lipophilic benzyl tail.

Peptide Coupling

When using this molecule as a nucleophile in peptide coupling:

  • The amine must be deprotonated.[1]

  • Reaction pH must be > 8.5 (or use a base like DIPEA/TEA).[1]

  • If the pH is too low (< 8.0), the nitrogen lone pair is protonated and non-nucleophilic, stalling the reaction.[2]

Stability
  • Acid Sensitivity: The 4-methoxybenzyl group is generally stable to mild acid but can be cleaved by strong acids (e.g., TFA) used in peptide deprotection.[1] The pKa data confirms that at pH 1-2 (standard deprotection conditions), the amine is protonated, which may influence the kinetics of cleavage.[2]

References

  • Bordwell pKa Table. (n.d.). Acidity in DMSO and Water.[1][7][8] Retrieved from [1]

  • PubChem. (2025).[1][9] Sarcosine (N-methylglycine) Physicochemical Properties.[1][3][4] National Library of Medicine.[1] Retrieved from [1]

  • Smolecule. (2023).[1][10] N-(4-Methoxybenzyl)glycine Product Information and pKa Estimation. Retrieved from [1]

  • University of Calgary. (n.d.).[1] Amino Acid pKa and pI Values.[1][5][6][11][12] Department of Chemistry.[1] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Amino Acid Reference Chart and Dissociation Constants. Retrieved from [1]

Structural Elucidation and Mechanistic Tracking of PMB-Sarcosine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural analysis of PMB-sarcosine intermediates Content Type: In-depth technical guide

Executive Summary: The Strategic Role of N-PMB Sarcosine

In the high-stakes arena of peptidomimetic drug design, Sarcosine (N-methylglycine) serves as a critical "breaker" of secondary structures, disrupting


-helices and 

-sheets to modulate bioavailability. However, its secondary amine nature presents a synthetic paradox: it is nucleophilic enough to cause side reactions (such as over-alkylation) but sterically hindered enough to stall standard coupling efficiencies.

The p-Methoxybenzyl (PMB) group offers a unique solution.[1] Unlike standard Benzyl (Bn) or Boc groups, PMB is "bi-phasic" in its utility: it protects the nitrogen (or carboxylate) during basic synthesis steps but can be removed under oxidative conditions (DDQ or CAN) or specific acidic regimes, orthogonal to standard peptide deprotection protocols.

This guide provides a rigorous structural analysis of N-(4-methoxybenzyl)sarcosine and its transient intermediates. We move beyond simple characterization to dissect the mechanistic intermediates formed during its oxidative deprotection—a critical quality attribute (CQA) often overlooked in scale-up.

Synthetic Pathway and Structural Causality

The "Why" Behind the Synthesis

The synthesis of PMB-sarcosine is not merely about protection; it is about controlling the nitrogen lone pair . By installing the electron-rich PMB group, we create a tertiary amine that is stable to basic hydrolysis (used in ester saponification) but highly susceptible to Single Electron Transfer (SET) oxidation.

Synthesis Protocol: Reductive Amination Route

While alkylation with PMB-Cl is possible, it often leads to quaternary ammonium salts. The preferred industrial route for high-purity intermediates is Reductive Amination .

Protocol:

  • Reagents: Sarcosine ethyl ester hydrochloride (1.0 eq), p-Anisaldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq), DCM (Solvent).

  • Mechanism:

    • Step A: Formation of the Iminium Ion Intermediate .[2] The secondary amine of sarcosine attacks the aldehyde.

    • Step B: Hydride transfer from triacetoxyborohydride reduces the iminium to the N-PMB tertiary amine.

  • Critical Control Point: Monitor the disappearance of the imine peak at ~8.3 ppm in

    
    H NMR to ensure complete reduction.
    

Structural Characterization: The Static State

Once synthesized, the N-PMB-Sarcosine intermediate must be validated. The structural signature is defined by the interaction between the electron-rich anisole ring and the N-methylglycine core.

NMR Diagnostic Fingerprint

The following table summarizes the chemical shifts required for validation. Deviations of


 ppm often indicate salt formation or oxidation impurities.

Table 1:


H and 

C NMR Chemical Shift Assignments (CDCl

)
MoietyProton (

ppm)
Carbon (

ppm)
Structural Insight
PMB-OMe 3.80 (s, 3H)55.3Diagnostic singlet; integral reference.
PMB-Ar (Aromatic) 6.85 (d, 2H), 7.25 (d, 2H)113.6, 129.8Typical AA'BB' system; confirms para-substitution.
PMB-CH

-N
3.55 (s, 2H)61.5Upfield shift vs. benzyl due to electron-rich ring.
Sar-N-Me 2.35 (s, 3H)42.1Key Signal : Distinct from N-Me of free sarcosine (2.45 ppm).
Sar-CH

-CO
3.20 (s, 2H)58.9Alpha-proton; sensitive to N-protonation state.
Mass Spectrometry Fragmentation

In ESI-MS (Positive Mode), the molecule displays a characteristic fragmentation pattern driven by the stability of the 4-methoxybenzyl cation (tropylium ion analog).

  • [M+H]

    
     : Parent ion.
    
  • m/z 121.06 : The p-methoxybenzyl cation (

    
    ). This is the base peak in many spectra and confirms the integrity of the PMB group.
    

Deprotection Dynamics: Analysis of Transient Intermediates

The true structural complexity arises during Oxidative Deprotection using Cerium Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). This is not a simple hydrolysis; it is a multi-step redox cascade.

The Mechanism of Cleavage
  • SET Oxidation: The electron-rich aromatic ring of the PMB group donates an electron to the oxidant (DDQ/CAN), forming a Radical Cation .

  • Proton Loss: The benzylic position loses a proton, generating a neutral benzylic radical.

  • Second Oxidation: A second electron transfer generates an N-Acyl Iminium Ion (or oxonium if O-linked).

  • Hydrolysis: Water attacks the iminium ion, forming an unstable Hemiaminal .

  • Collapse: The hemiaminal collapses to release p-Anisaldehyde and the free Sarcosine amine .

Visualizing the Pathway

The following diagram illustrates the critical intermediates that must be controlled. If water is excluded, the Iminium Ion can persist and react with other nucleophiles, leading to side products.

PMB_Sarcosine_Deprotection Start N-PMB-Sarcosine (Stable Precursor) Radical Radical Cation [Intermediate I] Start->Radical SET Oxidation (DDQ/CAN) Iminium N-Acyl Iminium Ion [Intermediate II] Radical->Iminium -e-, -H+ Hemiaminal Hemiaminal (Transient Species) Iminium->Hemiaminal + H2O (Hydrolysis) SideProduct Alkylated Impurity Iminium->SideProduct Nu- Attack (If dry) Products Sarcosine + p-Anisaldehyde Hemiaminal->Products Collapse

Caption: Figure 1: Oxidative cleavage pathway of N-PMB-Sarcosine showing the critical Iminium Ion intermediate.

Experimental Protocol: Oxidative Deprotection with CAN

This protocol is designed to maximize yield while scavenging the reactive anisaldehyde byproduct, which can re-condense with the free amine.

Reagents:

  • N-PMB-Sarcosine derivative (1 mmol)

  • Ceric Ammonium Nitrate (CAN) (3-4 mmol)

  • Solvent: Acetonitrile/Water (4:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve the PMB-sarcosine intermediate in MeCN/H

    
    O. The water is essential to trap the iminium ion (see Fig 1).
    
  • Oxidant Addition: Add CAN portion-wise at 0°C. The solution will turn orange/red.

  • Monitoring:

    • Track the disappearance of the PMB-OMe singlet (

      
       3.80) and the appearance of the aldehyde proton (
      
      
      
      9.88, s, 1H) of p-anisaldehyde via NMR aliquots.
  • Workup (The Scavenger Step):

    • Critical: The p-anisaldehyde byproduct is an electrophile. To prevent Schiff base formation with the liberated sarcosine, wash the aqueous layer with Ethyl Acetate or Ether immediately to remove the aldehyde.

    • The free sarcosine remains in the aqueous phase (often as the nitrate salt).

  • Isolation: Lyophilize the aqueous phase or use ion-exchange resin to desalt.

References

  • Protecting Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Oxidative Cleavage Mechanism: Yonemitsu, O. et al. (1982). "DDQ-Oxidation of PMB Ethers". Journal of Organic Chemistry.

  • Sarcosine Polymerization & Precursors: Luxenhofer, R. et al. (2016). "Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine". Polymer Chemistry.

  • Ugi Reaction Intermediates: Rocha, R. O. et al. (2020). "Review on the Ugi Multicomponent Reaction Mechanism". Frontiers in Chemistry.

Sources

Methodological & Application

Synthesis protocol for [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (also known as


-PMB-Sarcosine). This compound is a critical intermediate in peptoid synthesis and serves as a protected building block where the 4-methoxybenzyl (PMB) group functions as an acid-labile protecting group for the amine.

While direct alkylation of sarcosine with 4-methoxybenzyl chloride is possible, it often suffers from over-alkylation and poor solubility of the zwitterionic starting material. This protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2][3] This method offers superior chemoselectivity, mild conditions, and higher atom economy compared to traditional cyanoborohydride routes or direct alkylation.

Chemosynthetic Strategy

The synthesis is divided into two distinct phases to ensure high purity and ease of handling:

  • Phase I: Reductive Amination. Reaction of Sarcosine Ethyl Ester Hydrochloride with

    
    -Anisaldehyde using STAB. The use of the ester avoids zwitterion solubility issues in organic solvents (DCM/DCE). STAB is chosen for its ability to selectively reduce the intermediate iminium ion without reducing the aldehyde starting material.
    
  • Phase II: Saponification. Hydrolysis of the ethyl ester using Lithium Hydroxide (LiOH) to yield the free acid. The PMB group is stable under these basic conditions.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion species. The addition of acetic acid (generated in situ by STAB or added catalytically) promotes the dehydration of the hemiaminal intermediate. STAB then delivers a hydride to the iminium carbon.

Key Mechanistic Advantage: STAB is less basic and milder than NaBH


, preventing the reduction of the aldehyde prior to imine formation. It is also non-toxic compared to NaBH

CN.

Visual Workflow (Process Map)

G cluster_0 Phase I: Reductive Amination Start Start: Sarcosine Ethyl Ester HCl Imine Iminium Intermediate Start->Imine DCM, RT Aldehyde p-Anisaldehyde Aldehyde->Imine Base DIPEA / Et3N Base->Imine Free base formation Ester Intermediate: N-PMB Ester Imine->Ester Hydride Transfer STAB STAB (Reductant) STAB->Ester Hydrolysis LiOH / THF / H2O Ester->Hydrolysis Saponification Final Target: N-PMB-Sarcosine Hydrolysis->Final Acidification (pH 4-5)

Figure 1: Step-wise synthetic workflow from sarcosine ester to final N-PMB acid derivative.

Detailed Protocol

Materials & Equipment
  • Reagents: Sarcosine ethyl ester hydrochloride (CAS 52605-49-9),

    
    -Anisaldehyde (CAS 123-11-5), Sodium triacetoxyborohydride (STAB), DIPEA (Diisopropylethylamine), Dichloromethane (DCM), Lithium Hydroxide (LiOH).
    
  • Equipment: Round-bottom flask, magnetic stirrer, inert gas (N

    
     or Ar) line, separation funnel.
    
Phase I: Reductive Amination
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Sarcosine ethyl ester HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Free Basing: Add DIPEA (1.1 equiv) to the suspension. Stir for 10 minutes until the solution becomes clear/homogeneous.

  • Imine Formation: Add

    
    -Anisaldehyde  (1.05 equiv) in one portion.
    
    • Note: Stir for 30–60 minutes at room temperature. Although STAB allows "one-pot" addition, a short pre-stir ensures equilibrium favors the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 10 minutes to manage mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.[4]

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The aldehyde spot should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Purification: Flash column chromatography (SiO

      
      , Hexane/EtOAc gradient) yields the 
      
      
      
      -PMB-Sarcosine Ethyl Ester
      as a clear or pale yellow oil.
Phase II: Saponification
  • Dissolution: Dissolve the purified ester (from Phase I) in a mixture of THF/Water (3:1 ratio, 0.3 M).

  • Hydrolysis: Add LiOH·H

    
    O  (2.5 equiv). Stir vigorously at room temperature for 3–6 hours.
    
  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Crucial Step: Acidify the remaining aqueous solution carefully with 1M HCl to pH ~4–5. (Do not go too acidic, or the amine may protonate and become water-soluble, making extraction difficult, or the PMB group may cleave if pH < 1).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Final Product: The residue is [(4-Methoxy-benzyl)-methyl-amino]-acetic acid . It typically solidifies upon standing or trituration with ether/pentane.

Data Tables & Stoichiometry

Table 1: Reaction Stoichiometry (Phase I)

ReagentEquiv.[4][5][6][7]RoleNotes
Sarcosine Ethyl Ester HCl1.0SubstrateUse HCl salt for stability

-Anisaldehyde
1.05ElectrophileSlight excess ensures full amine conversion
DIPEA1.1BaseNeutralizes HCl salt; essential for reaction
STAB1.4ReductantWater-sensitive; add portion-wise
DCM-SolventAnhydrous; 0.1–0.2 M concentration

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Phase I) Incomplete imine formationIncrease pre-stir time before adding STAB; Ensure solvent is dry.
Aldehyde remains STAB decompositionCheck STAB quality (should be fluffy white powder, not sticky).
Product in Aqueous (Phase II) pH too low during workupThe amino acid is zwitterionic. Adjust pH to isoelectric point (approx pH 5-6) for max extraction.
PMB Cleavage Acid too strongAvoid using TFA or concentrated HCl during workup. PMB is acid-labile.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral features should be verified:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.2–7.3 (d, 2H, Ar-H)
      
    • 
       6.8–6.9 (d, 2H, Ar-H)
      
    • 
       3.80 (s, 3H, OMe)
      
    • 
       3.6–3.7 (s, 2H, benzylic CH
      
      
      
      )
    • 
       3.2–3.3 (s, 2H, glycine CH
      
      
      
      )
    • 
       2.3–2.4 (s, 3H, N-Me)
      
  • Mass Spectrometry (ESI):

    • Expected

      
      : ~210.11 m/z.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on PMB protection of amines).

  • PubChem Compound Summary. (n.d.). N-(4-Methoxybenzyl)glycine.[10][11] National Center for Biotechnology Information.

Sources

Peptide coupling conditions using [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid (also referred to as


-PMB-Sarcosine  or 

-PMB-

-Me-Gly
) represents a specialized building block in peptidomimetic synthesis. Its structure features a tertiary amine due to the presence of both a methyl group and a 4-methoxybenzyl (PMB) protecting group on the glycine nitrogen.

This structural complexity presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Bulk: The

    
    -disubstitution creates significant steric hindrance during the activation and acylation steps.
    
  • Chain Extension: If used as an intermediate, the PMB group must be removed to reveal the secondary amine (

    
    -methyl glycine) for subsequent coupling. This secondary amine is notoriously difficult to acylate.
    

This guide details the protocols for coupling this unit to a resin and the subsequent chain elongation strategies , utilizing high-efficiency reagents like HATU and Bis(trichloromethyl)carbonate (BTC) to overcome the kinetic barriers of


-methylated peptides.

Strategic Analysis & Mechanism

The Steric Challenge

Unlike standard amino acids, [(4-Methoxy-benzyl)-methyl-amino]-acetic acid lacks a hydrogen bond donor on the nitrogen. The bulky PMB group (4-methoxybenzyl) serves two potential purposes:

  • Backbone Protection: It disrupts

    
    -sheet aggregation (similar to Hmb/Dmb strategies), improving the solubility of "difficult sequences."
    
  • Synthetic Intermediate: It masks the amine until a specific deprotection step is performed.

Reagent Selection Logic
  • Activation (Coupling of the unit): Standard carbodiimides (DIC) are often too slow for

    
    -disubstituted acids. We recommend HATU/HOAt  or COMU , which generate highly reactive active esters (Azt or Oxyma esters) that drive the reaction despite steric hindrance.
    
  • Chain Elongation (Coupling to the unit): After PMB removal, the resulting residue is Sarcosine (

    
    -Me-Gly). Coupling to a secondary amine requires the "nuclear option" of peptide chemistry: Acid Chlorides (via BTC)  or HATU  with extended reaction times.
    

Visual Workflow (Logic Map)

The following diagram outlines the decision process for incorporating this building block.

PeptideCoupling Start Start: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid Activation Step 1: Activation (HATU/DIEA or COMU) Start->Activation Coupling Step 2: Coupling to Resin/Peptide (2x 1h, Room Temp) Activation->Coupling Decision Is this the N-Terminal residue? Coupling->Decision Terminal End Synthesis (Final Capping) Decision->Terminal Yes Elongation Chain Elongation Required Decision->Elongation No Deprotection Step 3: PMB Removal (Oxidative or Acidolytic) Elongation->Deprotection NextCoupling Step 4: Coupling Next AA to N-Me-Gly (BTC/Collidine or HATU) Deprotection->NextCoupling

Figure 1: Decision tree for the incorporation and elongation of N-PMB-Sarcosine.

Detailed Experimental Protocols

Protocol A: Coupling [(4-Methoxy-benzyl)-methyl-amino]-acetic acid to the Resin

Objective: Attach the bulky tertiary amino acid to the free amine of the growing peptide chain.

Materials:

  • [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (3.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq) – Critical additive to prevent racemization and boost kinetics.

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Pre-activation: Dissolve the amino acid, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30 seconds (do not over-activate; HATU active esters can hydrolyze or rearrange).

  • Coupling: Add the pre-activated solution to the resin-bound peptide (free amine form).

  • Incubation: Shake at room temperature for 2 hours .

  • Re-coupling (Recommended): Drain, wash with DMF, and repeat steps 1-3 with fresh reagents to ensure 100% incorporation.

  • Monitoring: Perform a Kaiser Test . If the beads remain blue (positive), perform a third coupling using PyAOP or PyBrOP.

Protocol B: Deprotection of the PMB Group (If Elongation is Required)

Objective: Remove the 4-methoxybenzyl group to reveal the secondary amine (


-methyl glycine) for the next coupling.
Note: The PMB group on an amine is more stable than on an amide. Standard Fmoc removal (20% piperidine) will not  remove it.

Method 1: Oxidative Cleavage (Ceric Ammonium Nitrate - CAN) Best for solution phase or specific resins compatible with oxidation.

  • Suspend resin in Acetonitrile/Water (9:1).

  • Add CAN (3-4 eq).

  • React for 30-60 minutes.

  • Wash extensively with DMF/Water/MeOH to remove Cerium salts.

Method 2: Acidolytic Cleavage (High Temp TFA) Adapted from Sec(Mob) removal protocols [Ref 1].

  • Prepare a cocktail of TFA / Thioanisole / Triethylsilane (96:2:2) .[1]

  • Incubate the resin at 40°C for 4 hours .

  • Warning: This is harsh. Ensure your resin (e.g., Wang, Rink Amide) and other side-chain protecting groups can withstand prolonged acid exposure.

Protocol C: Coupling the Next Amino Acid (The "Difficult" Step)

Objective: Acylate the newly revealed steric secondary amine (


-Me-Gly). Standard DIC/HOBt will fail here.

Preferred Method: In-Situ Acid Chloride (BTC) Why: Acid chlorides are the most reactive electrophiles available for peptide coupling, bypassing the steric hindrance of the


-methyl group [Ref 2].

Materials:

  • Fmoc-Amino Acid (5.0 eq)

  • BTC (Bis(trichloromethyl)carbonate) (1.65 eq)

  • 2,4,6-Collidine (14.0 eq)

  • Solvent: THF/DCM (dry) or DMF.

Procedure:

  • Dissolution: Dissolve the Fmoc-AA and BTC in dry THF or DCM.

  • Activation: Add Collidine dropwise. A white precipitate (collidinium salt) may form. Stir for 1-2 minutes.

  • Coupling: Add the suspension/solution immediately to the resin.

  • Incubation: React for 1 hour at room temperature.

  • Monitoring: Use the Chloranil Test (specifically for secondary amines).

    • Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few beads.

    • Blue/Green Beads = Incomplete coupling (Secondary amine present).

    • Colorless/Yellow Beads = Complete coupling.

Comparative Data: Coupling Efficiency

The following table summarizes the expected efficiency of different reagents when coupling to the


-methylated residue derived from this building block.
Coupling ReagentMechanismEfficiency on N-Me-GlyRisk of EpimerizationRecommendation
DIC / HOBt CarbodiimideLow (< 20%)LowDo Not Use
HBTU / DIEA UroniumModerate (40-60%)ModerateAvoid
HATU / HOAt Aza-UroniumHigh (85-95%)Low (with HOAt)Standard Choice
PyBrOP PhosphoniumHigh (90%+)High (if base is excess)Alternative
BTC (Acid Chloride) Acyl ChlorideVery High (>99%) High (requires base control)Best for Difficult Seqs

References

  • Harris, R. et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. National Institutes of Health (NIH). Available at: [Link]

  • Li, X. et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Available at: [Link]

  • PubChem. (2025).[2] Compound Summary: (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine.[2] National Library of Medicine. Available at: [Link]

Sources

Application Note: Solid-Phase Synthesis Applications of N-PMB-N-Methylglycine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N-PMB-N-methylglycine (also referred to as N-(p-methoxybenzyl)-sarcosine or PMB-Sar ) in Solid-Phase Peptide Synthesis (SPPS).

This guide addresses the specific challenges of synthesizing N-methylated peptides —such as steric hindrance, aggregation, and diketopiperazine (DKP) formation—and how the N-PMB protection strategy overcomes them.

Introduction: The N-Methylation Challenge

N-methylated peptides (e.g., Cyclosporine A, Tyrocidines) are highly valued in drug discovery for their enhanced metabolic stability, membrane permeability, and oral bioavailability. However, their synthesis is notoriously difficult due to:

  • Steric Hindrance: The N-methyl group obstructs the approach of the incoming activated amino acid.

  • Aggregation: N-methylated backbones alter hydrogen bonding patterns, often leading to "difficult sequences" that aggregate on-resin.

  • Diketopiperazine (DKP) Formation: The secondary amine of an N-terminal N-methyl amino acid is highly prone to intramolecular nucleophilic attack on the preceding carbonyl, cleaving the dipeptide from the resin.

N-PMB-N-methylglycine (PMB-Sar-OH) serves as a specialized building block and strategic intermediate to mitigate these issues. By protecting the N-methyl amine with a p-methoxybenzyl (PMB) group, researchers can introduce orthogonality and control reactivity.

Core Applications
A. Prevention of Diketopiperazine (DKP) Formation

The most critical application of N-PMB-N-methylglycine is preventing DKP formation during the synthesis of C-terminal N-methylated sequences.

  • Problem: When Fmoc is removed from a dipeptide containing N-methylglycine (e.g., H-Sar-AA-Resin), the free secondary amine rapidly attacks the ester linkage to the resin, releasing the cyclic DKP and terminating the chain.

  • Solution: Using PMB-Sar-OH (instead of Fmoc-Sar-OH) allows for "Safety-Catch" protection. The PMB group masks the nucleophilic amine. It is stable to basic conditions (piperidine), allowing the researcher to perform side-chain modifications or fragment condensation elsewhere before removing the PMB group under specific acidic or oxidative conditions to continue the backbone.

B. Orthogonal "Branching" and Cyclization

The PMB group on N-methylglycine is orthogonal to standard Fmoc (base-labile) and Alloc (Pd-labile) groups.

  • Application: In the synthesis of cyclic N-methylated peptides, PMB-Sar can serve as a temporary N-terminal cap.

  • Workflow:

    • Couple PMB-Sar-OH to the linear chain.

    • Deprotect side chains (e.g., Alloc on Lysine) and functionalize.

    • Selectively remove PMB (oxidative cleavage with CAN or DDQ).[1]

    • Perform head-to-tail cyclization.

C. Solubilizing "Difficult Sequences"

While Hmb (2-hydroxy-4-methoxybenzyl) is the standard for backbone protection, N-PMB derivatives can also disrupt secondary structure formation (beta-sheets) by blocking inter-chain hydrogen bonds. Incorporating N-PMB-N-methylglycine into a growing chain forces the peptide into a cis-amide conformation, often increasing the solvation of the resin-bound peptide and improving coupling yields for subsequent residues.

Technical Specifications & Mechanism
FeatureSpecification
Chemical Name N-(p-methoxybenzyl)-N-methylglycine
Abbreviation PMB-Sar-OH
Molecular Weight ~209.24 g/mol
Protection Type Orthogonal N-protecting group (Acid/Oxidative labile)
Stability Stable to: 20% Piperidine (Fmoc removal), Pd(PPh3)4 (Alloc removal). Labile to: TFA (slow), TFMSA (fast), CAN (oxidative), DDQ.
Coupling Reagents HATU, HOAt/DIC, PyAOP (Required due to steric bulk).
Detailed Protocols
Protocol A: Coupling N-PMB-N-Methylglycine to Resin

Rationale: Coupling onto a secondary amine (if the previous residue is N-methyl) or coupling a bulky tertiary amino acid (PMB-Sar-OH) requires high-efficiency activation to prevent deletion sequences.

Reagents:

  • PMB-Sar-OH (3-5 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and improving kinetics.

  • DIEA (Diisopropylethylamine)[2]

  • DMF (Anhydrous)

Step-by-Step:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 min. Remove the Fmoc group from the previous amino acid using 20% piperidine/DMF (2 x 10 min). Wash with DMF (5x).

  • Activation: In a separate vial, dissolve PMB-Sar-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIEA (8 eq).

    • Note: Pre-activation for 1-2 minutes is recommended. The solution should turn yellow/orange.

  • Coupling: Add the activated mixture to the resin. Shake/vortex at Room Temperature for 2 to 4 hours .

    • Optimization: For extremely difficult couplings, use microwave irradiation (75°C, 25W) for 20 minutes.

  • Monitoring: Standard Kaiser test (ninhydrin) may be inconclusive for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test . A negative result (no blue/green color) indicates complete coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to prevent deletion sequences.

Protocol B: Deprotection of N-PMB Group

Rationale: The PMB group is more stable than Boc but less stable than Benzyl. It can be removed oxidatively (mild) or with strong acid.[1][3]

Method 1: Oxidative Cleavage (Mild - Recommended for on-resin)

  • Reagent: Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][3]

  • Procedure:

    • Wash resin with DCM (3x).

    • Treat resin with a solution of DDQ (2-3 eq) in DCM/H2O (19:1) .

    • Shake for 30 minutes. The solution may turn dark red/brown (charge transfer complex).

    • Wash extensively with DCM, DMF, then 5% DIEA/DMF (to neutralize), then DMF.

    • Result: The N-methyl secondary amine is now free and ready for the next coupling.

Method 2: Acidolytic Cleavage (Strong)

  • Reagent: Trifluoromethanesulfonic acid (TFMSA) or high-concentration TFA.

  • Context: Usually occurs during global cleavage if the PMB is intended to be removed at the end.

  • Procedure: Standard TFA cleavage (95% TFA) will slowly remove N-PMB, but quantitative removal often requires scavengers (TIS, Thioanisole) and longer reaction times (4-6 hours) or stronger acids (TFMSA).

Strategic Workflow Visualization

The following diagram illustrates the "Safety-Catch" strategy using N-PMB-N-methylglycine to prevent DKP formation and allow orthogonal elongation.

SPPS_PMB_Sar cluster_DKP DKP Risk Zone (Avoided) Start Resin-AA1-NH2 Couple Couple PMB-Sar-OH (HATU/HOAt) Start->Couple Activation Intermediate Resin-AA1-Sar-PMB (Stable Intermediate) Couple->Intermediate Formation of Tertiary Amide Branch Side Chain Modification (Optional) Intermediate->Branch Orthogonality Deprotect Remove PMB (DDQ or CAN) Intermediate->Deprotect Oxidative Cleavage Branch->Intermediate FreeAmine Resin-AA1-Sar-NH(Me) (Secondary Amine) Deprotect->FreeAmine Reveals Sec. Amine NextCouple Couple Fmoc-AA3-OH (Requires Efficient Activation) FreeAmine->NextCouple Avoids DKP Final Elongated Peptide NextCouple->Final DKP_Path If Fmoc-Sar used: Fmoc removal -> DKP Cyclization

Caption: Workflow utilizing PMB-Sar-OH to prevent Diketopiperazine (DKP) formation. The PMB group locks the nitrogen, preventing nucleophilic attack until the chain is ready for elongation.

Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling of PMB-Sar Steric hindrance of the tertiary amine.Use HATU/HOAt or PyAOP . Increase temperature to 50°C (Microwave). Double couple.
Incomplete PMB Removal Oxidation is surface-limited or quenched.Repeat DDQ treatment 2-3 times. Ensure water is present in the solvent mixture (DCM/H2O) to facilitate hydrolysis of the oxonium intermediate.
Racemization High temperature or base-catalyzed enolization.Use HOAt (7-aza-1-hydroxybenzotriazole) as an additive. Keep base (DIEA) concentration minimal (1.5-2 eq relative to AA).
Aggregation Hydrophobic nature of PMB.Use ChemMatrix or PEG-PS resins which swell better in DCM/DMF mixtures.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science, 11, 85-92. Link

  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, 12, 213-219. Link

  • Chatterjee, J., et al. (2012). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

Sources

Application Notes & Protocols: Strategic Protection of Sarcosine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Sarcosine

Sarcosine (N-methylglycine) is a critical building block in contemporary organic synthesis, particularly in the development of peptidomimetics and therapeutic agents.[1][2] Its N-methylated backbone imparts unique conformational properties and resistance to enzymatic degradation, making it a highly desirable component in drug design. However, the presence of a secondary amine, a potent nucleophile, necessitates a robust protection strategy to prevent undesirable side reactions and ensure chemoselectivity during complex synthetic sequences.[3][4]

The art of sarcosine chemistry lies in the judicious selection, application, and removal of temporary masking groups for its secondary amine. This guide provides an in-depth exploration of the most effective and widely adopted protecting group strategies, focusing on the causality behind experimental choices and providing field-proven protocols for researchers in organic chemistry and drug development.

Pillar 1: The Logic of Protection - Choosing Your Shield

The selection of an appropriate protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. The ideal group must be introduced efficiently, remain inert during subsequent chemical transformations, and be cleaved under specific conditions that leave the rest of the molecule intact.[5] This principle of "orthogonality"—the ability to deprotect one group selectively in the presence of others—is the cornerstone of modern multi-step synthesis.[6][7] For sarcosine, the most prevalent and versatile protecting groups are carbamates, which effectively temper the amine's nucleophilicity. We will focus on the three pillars of amine protection: the Boc , Cbz , and Fmoc groups.

Pillar 2: The Carbamate Toolkit - Boc, Cbz, and Fmoc

A. The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is revered for its stability in basic and nucleophilic environments, making it an excellent choice for syntheses involving organometallics, ester saponification, or base-labile functionalities.[8][9] Its primary vulnerability is to acid, which cleaves it cleanly to regenerate the amine. This acid-lability makes it perfectly orthogonal to the base-labile Fmoc group.[8]

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Sarcosine Sarcosine BocSarcosine Boc-Sarcosine Sarcosine->BocSarcosine Nucleophilic Acyl Substitution BocAnhydride Boc₂O, Base (e.g., NaHCO₃, TEA) BocAnhydride->BocSarcosine BocSarcosine_dep Boc-Sarcosine FreeAmine Sarcosine (as salt) BocSarcosine_dep->FreeAmine Acid-Catalyzed Elimination Acid Strong Acid (e.g., TFA, HCl) Acid->FreeAmine

Caption: Workflow for Boc protection and subsequent acid-catalyzed deprotection of sarcosine.

  • Dissolution: Dissolve sarcosine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Add water and wash with diethyl ether to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-Sarcosine, typically as a white solid.[9]

  • Dissolution: Dissolve Boc-Sarcosine (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq., often as a 25-50% solution in DCM) to the solution at room temperature. The use of a scavenger like triisopropylsilane (TIS, 1.1 eq) is recommended to trap the liberated tert-butyl cation and prevent side reactions.[8]

  • Reaction: Stir the mixture for 30-60 minutes. Monitor deprotection by TLC until all starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting sarcosine TFA salt can be used directly or triturated with cold diethyl ether to precipitate a solid, which is then filtered and dried.[9][10]

B. The Benzyloxycarbonyl (Cbz or Z) Group: Removable by Hydrogenation

Introduced by Bergmann and Zervas, the Cbz group is a foundational tool in peptide chemistry.[11] Its key advantage is its remarkable stability to both acidic and basic conditions, providing an orthogonal cleavage strategy via catalytic hydrogenation.[12][13] This makes it invaluable when acid- or base-labile groups must be preserved elsewhere in the molecule.

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Sarcosine_cbz Sarcosine CbzSarcosine Cbz-Sarcosine Sarcosine_cbz->CbzSarcosine Schotten-Baumann Reaction CbzCl Cbz-Cl, Base (e.g., NaOH, NaHCO₃) CbzCl->CbzSarcosine CbzSarcosine_dep Cbz-Sarcosine FreeAmine_cbz Sarcosine CbzSarcosine_dep->FreeAmine_cbz Hydrogenolysis Byproducts Toluene + CO₂ CbzSarcosine_dep->Byproducts Hydrogenolysis H₂, Pd/C (Catalytic Hydrogenation) Hydrogenolysis->FreeAmine_cbz

Caption: Workflow for Cbz protection and subsequent deprotection via catalytic hydrogenation.

  • Dissolution: Dissolve sarcosine (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide (NaOH, 2.2 eq.) and cool to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the reaction temperature does not exceed 5 °C.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 6 M HCl. A white precipitate should form.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-Sarcosine.[14][15]

  • Setup: In a flask suitable for hydrogenation, dissolve Cbz-Sarcosine (1.0 eq.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., using a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected sarcosine.[12][13]

C. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: The SPPS Standard

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[16] Its defining characteristic is its stability to acid and catalytic hydrogenation, coupled with its extreme lability to mild, non-nucleophilic bases, most commonly piperidine.[5][17] This provides a highly specific and orthogonal deprotection strategy essential for the stepwise assembly of peptides on a solid support.

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Sarcosine_fmoc Sarcosine FmocSarcosine Fmoc-Sarcosine Sarcosine_fmoc->FmocSarcosine Nucleophilic Substitution FmocOSu Fmoc-OSu, Base (e.g., Na₂CO₃) FmocOSu->FmocSarcosine FmocSarcosine_dep Fmoc-Sarcosine FreeAmine_fmoc Sarcosine FmocSarcosine_dep->FreeAmine_fmoc E1cB Elimination Adduct Dibenzofulvene-Piperidine Adduct FmocSarcosine_dep->Adduct Base Base (e.g., Piperidine) in DMF Base->FreeAmine_fmoc

Caption: Workflow for Fmoc protection and subsequent base-mediated deprotection of sarcosine.

  • Dissolution: Suspend sarcosine (1.0 eq.) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq.) in acetone or dioxane dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 4-8 hours at room temperature.

  • Work-up: Concentrate the mixture in vacuo to remove the organic solvent. Dilute with water and wash with diethyl ether to remove impurities.

  • Acidification & Extraction: Cool the aqueous phase to 0 °C and acidify to pH 2 with cold 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to provide Fmoc-Sarcosine.

  • Dissolution: Dissolve the Fmoc-Sarcosine derivative (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within 5-20 minutes. Monitor by TLC or LC-MS.

  • Isolation: The resulting free amine in the DMF solution is often used directly in the next synthetic step, particularly in SPPS. For isolation, the solvent can be removed under high vacuum. The dibenzofulvene-piperidine adduct byproduct is typically removed during subsequent washing or purification steps.[18][19]

Pillar 3: Strategic Implementation and Orthogonality

The true power of these protecting groups is realized when they are used in concert. An orthogonal protection scheme allows for the precise, sequential unmasking of reactive sites.

Start Fmoc-Sar(sidechain-Boc)-O-Bzl Piperidine 20% Piperidine in DMF Start:f0->Piperidine Base (Fmoc off) TFA TFA / DCM Start:f0->TFA Acid (Boc off) Hydrogen H₂ / Pd-C Start:f0->Hydrogen Hydrogenolysis (Bzl off) Product1 H-Sar(sidechain-Boc)-O-Bzl Piperidine->Product1:f0 Product2 Fmoc-Sar(sidechain-H)-O-Bzl TFA->Product2:f0 Product3 Fmoc-Sar(sidechain-Boc)-OH Hydrogen->Product3:f0

Caption: Orthogonal deprotection of a hypothetical multifunctional sarcosine derivative.

Comparative Data Summary
Protecting GroupIntroduction ReagentStabilityCleavage ConditionsKey Advantage
Boc (Boc)₂OBase, Nucleophiles, H₂/Pd-CStrong Acid (TFA, HCl)[10]Excellent for solution-phase; orthogonal to Fmoc.
Cbz (Z) Cbz-ClAcid, BaseCatalytic Hydrogenation (H₂/Pd-C)[13]Robust; orthogonal to acid/base labile groups.
Fmoc Fmoc-OSu, Fmoc-ClAcid, H₂/Pd-CMild Base (20% Piperidine/DMF)[18]Standard for SPPS; extremely mild deprotection.

Conclusion

The strategic protection and deprotection of sarcosine's secondary amine is fundamental to its successful application in organic synthesis. The choice between Boc, Cbz, and Fmoc is dictated by the specific reaction conditions required in the synthetic route and the presence of other sensitive functional groups. By understanding the distinct chemical properties and cleavage mechanisms of each group, researchers can design robust, efficient, and high-yielding syntheses of complex sarcosine-containing molecules, accelerating innovation in medicinal chemistry and materials science.

References

  • Method for removing FMOC group.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.Benchchem.
  • Synthesis of Cbz-protected amines.Beilstein Journals.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Benchchem.
  • Protecting Groups in Peptide Synthesis.
  • Protecting Groups in Peptide Synthesis.PubMed - NIH.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Amino Acid-Protecting Groups.
  • Protecting group.Wikipedia.
  • BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd..
  • BOC Protection and Deprotection.J&K Scientific LLC.
  • The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers.Benchchem.
  • Methods for Removing the Fmoc Group.
  • Synthesis and Applic
  • Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride.
  • Synthesis of Cbz-sarcosine.PrepChem.com.
  • Advances in Fmoc solid‐phase peptide synthesis.PMC - NIH.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.
  • Overview of Solid Phase Peptide Synthesis (SPPS).AAPPTec.

Sources

Procedure for esterification of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Esterification of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Introduction

The esterification of N-substituted amino acids, such as [(4-Methoxy-benzyl)-methyl-amino]-acetic acid, is a cornerstone reaction in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The resulting esters are versatile building blocks for peptide synthesis, serving as intermediates for the creation of peptidomimetics and other bioactive compounds. The N-methyl and N-(4-methoxybenzyl) groups in the target molecule can enhance the pharmacokinetic properties of the final product, such as metabolic stability and membrane permeability.

However, the presence of these bulky substituents on the nitrogen atom introduces steric hindrance, which can pose significant challenges to the esterification process. This guide provides a comprehensive overview of the principles, detailed protocols, and critical considerations for the successful esterification of this sterically hindered N-substituted amino acid. We will explore two robust methods: the classic Fischer-Speier esterification and the milder, more versatile carbodiimide-mediated Steglich esterification.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower effective troubleshooting and optimization in the laboratory.

PART 1: Foundational Principles of Esterification

Before delving into specific protocols, it is essential to understand the mechanisms governing the chosen esterification methods. The selection of a particular method is dictated by the nature of the alcohol, the sensitivity of the substrate to acidic conditions, and the desired scale of the reaction.

Fischer-Speier Esterification: The Acid-Catalyzed Pathway

Fischer-Speier esterification is a classic and cost-effective method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water byproduct as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[3] While simple and economical, this method is generally best suited for primary and secondary alcohols and may not be compatible with substrates containing acid-labile functional groups.[1][4]

Steglich Esterification: Carbodiimide-Mediated Coupling

For substrates that are sensitive to strong acidic conditions or for reactions involving sterically hindered alcohols, the Steglich esterification offers a milder and often more efficient alternative.[5][6] This method utilizes a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][7]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6][8] However, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and can complicate purification.[6][8] To mitigate this side reaction and to accelerate the esterification, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is typically added in catalytic amounts.[6][9] DMAP intercepts the O-acylisourea to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol to furnish the desired ester.[6] The use of additives like 1-hydroxybenzotriazole (HOBt) can also enhance the reaction rate and suppress side reactions.[10][11]

PART 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the esterification of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid. Safety precautions should be strictly followed for all procedures.

Workflow Overview

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Material: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid Reagents Select Reagents: - Alcohol - Catalyst/Coupling Agent - Solvent Start->Reagents Setup Reaction Setup (Anhydrous conditions if needed) Reagents->Setup Monitor Monitor Progress (TLC) Setup->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up (Extraction & Washes) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Ester Product Characterize->End

Caption: General workflow for the esterification of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid.

Protocol 1: Fischer-Speier Synthesis of Methyl [(4-Methoxy-benzyl)-methyl-amino]-acetate

Principle: This protocol is suitable for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess as the solvent to drive the reaction equilibrium.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid209.2310.01.02.09 g
Sulfuric Acid (H₂SO₄), concentrated (98%)98.08~2.00.2~0.11 mL
Methanol (MeOH), anhydrous32.04-Solvent50 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---~50 mL
Brine (saturated NaCl solution)---~30 mL
Ethyl Acetate (EtOAc)---~100 mL
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---~5 g

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask containing a magnetic stir bar, add [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (2.09 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL) to the flask and stir to dissolve the starting material.

  • Carefully and slowly, add concentrated sulfuric acid (0.11 mL, ~2.0 mmol) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle or oil bath.

  • Allow the reaction to proceed at reflux for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting carboxylic acid.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

  • Carefully add saturated sodium bicarbonate solution (~50 mL) to neutralize the excess acid. Caution: CO₂ evolution will occur. Swirl the funnel gently before stoppering and shaking.

  • Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure methyl [(4-Methoxy-benzyl)-methyl-amino]-acetate.

Protocol 2: Steglich Esterification using DCC and DMAP

Principle: This method is ideal for coupling with more complex or sterically hindered alcohols and avoids harsh acidic conditions. It is crucial to maintain anhydrous conditions as DCC is moisture-sensitive.[12]

Steglich_Mechanism RCOOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_Pyridinium Acyl-Pyridinium Ion (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP (Fast) Ester Ester Product O_Acylisourea->Ester + R'-OH (Slow) DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) DMAP DMAP (Catalyst) DMAP->Acyl_Pyridinium Acyl_Pyridinium->DMAP Regenerated Acyl_Pyridinium->Ester + R'-OH ROH R'-OH (Alcohol) ROH->Ester Ester->DCU

Caption: Mechanism of DCC/DMAP-mediated Steglich esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
[(4-Methoxy-benzyl)-methyl-amino]-acetic acid209.235.01.01.05 g
Alcohol (e.g., Benzyl Alcohol)108.146.01.20.65 g (0.62 mL)
N,N'-Dicyclohexylcarbodiimide (DCC)206.336.01.21.24 g
4-(Dimethylamino)pyridine (DMAP)122.170.50.161 mg
Dichloromethane (DCM), anhydrous--Solvent50 mL
1M Hydrochloric Acid (HCl) solution---~30 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---~30 mL
Brine (saturated NaCl solution)---~30 mL
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---~5 g

Equipment:

  • 100 mL round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Sintered glass funnel or filter paper

  • Rotary evaporator

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Set up an oven-dried 100 mL round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (1.05 g, 5.0 mmol), the chosen alcohol (e.g., benzyl alcohol, 0.62 mL, 6.0 mmol), and DMAP (61 mg, 0.5 mmol).

  • Add anhydrous dichloromethane (50 mL) via syringe and stir the mixture until all solids are dissolved.

  • Cool the flask to 0°C using an ice bath.

  • In a separate vial, dissolve DCC (1.24 g, 6.0 mmol) in a minimal amount of anhydrous DCM (~5 mL).

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.

  • Filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove DMAP and any remaining DCC, saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure ester.

PART 3: Product Characterization, Troubleshooting, and Safety

Characterization of the Ester Product

Confirmation of the product's identity and purity is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the protons of the alcohol moiety's alkyl or aryl group (e.g., a singlet around 3.7 ppm for a methyl ester, or signals for benzylic protons). The chemical shifts of the protons adjacent to the newly formed ester group will also be characteristic.

  • ¹³C NMR Spectroscopy: The most indicative signal is the ester carbonyl carbon, which typically appears in the range of 170-175 ppm.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target ester. For example, the ethyl ester of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid has a molecular formula of C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol .[13]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction; decomposition of starting material; moisture contamination (DCC/EDC).Fischer: Increase reaction time or temperature; ensure sufficient acid catalyst. Steglich: Use freshly opened, high-purity reagents; ensure strictly anhydrous conditions; consider adding HOBt as an additive.[10]
Incomplete Reaction Insufficient reaction time; low temperature; steric hindrance.Increase reaction time; slightly increase temperature (for Steglich, do not exceed 40-50°C to avoid side reactions). For highly hindered substrates, consider more potent coupling agents like HATU.[14]
N-acylurea Formation (DCC) Slow reaction of the O-acylisourea intermediate with the alcohol.Ensure an adequate catalytic amount of DMAP is used.[6] Add the alcohol before or with the DCC. Run the reaction at 0°C to slow the rearrangement.
Difficult Purification DCU byproduct co-elutes with the product.Ensure complete precipitation of DCU by cooling before filtration.[15] If co-elution persists, try changing the solvent system for chromatography (e.g., using a different solvent like diethyl ether or a mixture of DCM/MeOH).
Racemization (if chiral) (Not applicable for this specific achiral molecule)For chiral amino acids, using additives like HOBt or HOAt with carbodiimides can minimize racemization.[7]
Safety Precautions
  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a potent skin allergen and sensitizer.[18] Avoid all direct contact and inhalation of the powder.[16][17] Handle with extreme care.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is hygroscopic and moisture-sensitive.[12] It should be stored in a desiccator and handled quickly.

  • Acids and Solvents: Concentrated sulfuric acid is highly corrosive. Dichloromethane is a suspected carcinogen. Handle all solvents and acids with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Halogenated and non-halogenated waste streams should be segregated.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Amino Acid-Protecting Groups. MDPI. Available at: [Link]

  • US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents. Google Patents.
  • Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Amino Acid-Protecting Groups. Taylor & Francis Online. Available at: [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. ACS Publications. Available at: [Link]

  • US4554376A - Method for separating and purifying amino acid - Google Patents. Google Patents.
  • Coupling Reagents - Aapptec Peptides. Aapptec Peptides. Available at: [Link]

  • Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. Reddit. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Acid to Ester - Common Conditions. University of Rochester. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC. National Institutes of Health. Available at: [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. Available at: [Link]

  • 2.2.2.3 Substituted Benzyl Esters. Thieme. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | C12H17NO3 | CID 11736212 - PubChem. PubChem. Available at: [Link]

  • Reactions of Amino Acids: Esterification: Videos & Practice Problems - Pearson. Pearson. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. Organic Synthesis. Available at: [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. MDPI. Available at: [Link]

  • Separation and Refining of Amino acids. Organo. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. CHIMIA. Available at: [Link]

  • N-(4-methoxybenzylidene)glycine methyl ester (C11H13NO3) - PubChemLite. PubChemLite. Available at: [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PubMed. National Institutes of Health. Available at: [Link]

  • A Convenient Preparation of p-Methoxybenzyl Esters | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Chemical Properties of Glycine, N-(p-anisoyl)-, methyl ester - Cheméo. Cheméo. Available at: [Link]

  • US5424476A - Method for preparing amino acid esters - Google Patents. Google Patents.
  • N-(4-Methoxybenzyl)glycine (20839-78-5) - Chemchart. Chemchart. Available at: [Link]

  • methyl N-[(4-methoxyphenyl)methyl]glycinate-Molbase. Molbase. Available at: [Link]

  • Amino-acid 4-methoxybenzyl esters - Journal of the Chemical Society C - RSC Publishing. RSC Publishing. Available at: [Link]

  • WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents. Google Patents.

Sources

Troubleshooting & Optimization

Purification strategies for crude [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the purification of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid (also known as N-PMB-Sarcosine ).

Product: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid CAS Registry Number: (Analogous to N-Benzylglycine: 17136-36-6) Chemical Class: Zwitterionic Amino Acid / Secondary Amine Derivative Support Tier: Level 3 (Senior Application Scientist)

Strategic Overview: The "Triage" Phase

Before initiating a protocol, you must characterize your crude mixture. This molecule behaves as a zwitterion (inner salt) at neutral pH. Its purification strategy hinges on exploiting its amphoteric nature (


, 

) and the lipophilicity of the PMB group.

Select your scenario:

Crude StatePrimary ContaminantRecommended Strategy
Solid / Semi-Solid Minimal (Standard Synthesis)Protocol A (Isoelectric Precipitation)
Oily / Sticky Residue High Salts (e.g., from NaBH

)
Protocol B (Ion Exchange)
High Aldehyde Content Unreacted p-AnisaldehydeProtocol C (Bisulfite Wash) prior to A or B

Protocol A: Isoelectric Point (pI) Precipitation

Best for: Standard crude mixtures with low inorganic salt content. Mechanism: At its isoelectric point (pH ~6.0), the net charge is zero, minimizing water solubility and maximizing crystallization potential.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude solid in a minimum amount of Water (or 10% MeOH/Water).

    • Note: If it does not dissolve, adjust pH to >9.0 using 1M NaOH (forms the soluble sodium carboxylate).

  • Organic Wash (Critical): Extract the aqueous solution twice with Dichloromethane (DCM) or Diethyl Ether .

    • Why? The amino acid stays in the water (as a salt). Neutral impurities (like unreacted p-anisaldehyde) migrate to the organic layer. Discard the organic layer.

  • pH Adjustment: Cool the aqueous phase to 4°C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target: pH 5.8 – 6.2.

  • Crystallization:

    • If precipitate forms: Filter immediately.

    • If no precipitate: Add Cold Acetone or Ethanol (Anti-solvent) until turbid. Store at -20°C overnight.

  • Isolation: Filter the white solid and wash with cold ether.

Visualization: Acid-Base Workup Logic

G start Crude N-PMB-Sarcosine dissolve Dissolve in Water (pH > 9) start->dissolve wash Wash with DCM dissolve->wash aqueous Aqueous Phase (Contains Product as Salt) wash->aqueous Save organic Organic Phase (Contains Aldehyde/Neutrals) wash->organic Discard acidify Acidify to pH ~6.0 (pI) aqueous->acidify precip Add Anti-solvent (Acetone/EtOH) & Chill acidify->precip final Pure Zwitterion Solid precip->final

Caption: Workflow for removing neutral impurities and isolating the zwitterion via pI adjustment.

Protocol B: Ion Exchange Chromatography (Dowex 50W)

Best for: Removing inorganic salts (Borates, Sodium halides) or if the product "oils out" in Protocol A. Mechanism: Strong Cation Exchange (SCX) binds the amine at low pH, allowing salts to wash through, then releases the product at high pH.

Step-by-Step Methodology:
  • Resin Preparation: Use Dowex 50W x8 (H+ form). Wash resin with water until eluent is neutral.

  • Loading: Dissolve crude in water. Acidify to pH 2.0 with HCl. Load onto the column.[1]

    • Chemistry: At pH 2, the amine is protonated (

      
      ) and binds to the sulfonate groups on the resin.
      
  • Washing: Flush column with 3–5 column volumes (CV) of Distilled Water .

    • Result: Salts and non-basic impurities elute.

  • Elution: Elute with 1M NH

    
    OH  (Ammonium Hydroxide).
    
    • Chemistry: The ammonia deprotonates the resin and the amine, releasing the zwitterion.

  • Finishing: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the pure white powder. Do not use rotovap heat if avoidable to prevent degradation.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: This often happens due to residual solvent or water trapped in the zwitterionic lattice (hygroscopic). Solution:

  • Lyophilization: Freeze-dry the oil from water. This usually yields a fluffy solid.

  • Trituration: Dissolve the oil in a minimal amount of Methanol, then pour slowly into rapidly stirring Diethyl Ether or Hexane . Scratch the flask walls with a glass rod to induce nucleation.

Q2: I have significant p-anisaldehyde contamination (aromatic smell).

Diagnosis: The reductive amination was incomplete or excess aldehyde was used. Solution:

  • Bisulfite Wash: Before Protocol A, shake the organic wash layer (if extracting) or the aqueous phase (if pH > 7) with saturated Sodium Bisulfite (NaHSO

    
    ) . This forms a water-soluble adduct with the aldehyde, preventing it from co-precipitating.
    
  • Scavenger Resin: Add a polymer-supported amine (e.g., Trisamine resin) to the crude mixture in organic solvent. It will covalently bind the aldehyde. Filter off the resin to remove the impurity.

Q3: Why is the yield lower than expected?

Diagnosis: Incorrect pH during precipitation. Root Cause: The solubility curve of amino acids is steep. If you are at pH 4 or pH 8, the solubility increases logarithmically compared to pH 6 (the pI). Fix: Ensure your pH meter is calibrated. Perform the precipitation in a cold environment (4°C).

Visualization: Impurity Removal Decision Tree

D issue Identify Impurity aldehyde p-Anisaldehyde (Smell/NMR) issue->aldehyde salt Inorganic Salts (Ash/Mass Balance) issue->salt sol_ald Wash with DCM at pH 9 OR Bisulfite Wash aldehyde->sol_ald sol_salt Dowex 50W Column (Bind pH 2 -> Elute NH4OH) salt->sol_salt

Caption: Decision matrix for specific impurity removal.

References

  • Amino Acid Purification Logic

    • Source: "Separation of α-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers.
    • Relevance: Establishes the behavior of zwitterions in ion exchange and pH-dependent solubility.
  • Reductive Amination Workup

    • Source: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
    • Relevance: Standard protocols for removing aldehyde byproducts and bor
  • N-Benzyl Amino Acid Properties

    • Source: "Solubility Behavior of N-Benzylglycine in Eleven Neat Solvents.
    • Relevance: Confirms solubility profiles (insoluble in non-polar, soluble in water/alcohol)
  • PMB Protection & Stability

    • Source: "Facile removal of 4-methoxybenzyl protecting group from selenocysteine." Journal of Peptide Science.
    • Relevance: Discusses the stability and handling of PMB-protected amino acids during workup.

Sources

Overcoming steric hindrance in PMB-sarcosine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in PMB-Sarcosine Couplings

Current Status: System Operational Topic: Optimization of Amide Bond Formation in Sterically Hindered N-Methyl/N-Benzyl Systems Ticket Priority: High (Critical Synthesis Failure/Low Yield)

Executive Summary: The "Steric Wall"

You are likely accessing this guide because standard coupling protocols (EDC/HOBt, HBTU, or even HATU) have failed to yield sufficient conversion when coupling Sarcosine (N-methylglycine) in the presence of PMB (p-methoxybenzyl) protecting groups.

The Root Cause: The failure is rarely chemical reactivity; it is physical accessibility.

  • Sarcosine presents a secondary amine (N-methyl), reducing nucleophilicity and adding steric bulk.[1]

  • PMB Protection (often on the backbone amide of the preceding or adjacent residue to prevent aggregation) acts as a massive "umbrella," physically shielding the reaction site.

  • The Clash: Attempting to form an amide bond between two N-substituted residues (e.g., coupling Fmoc-Sar-OH to an N-PMB-protected residue) creates a "steric wall" that standard reagents cannot breach.

Diagnostic & Decision Matrix

Before altering your protocol, confirm the nature of your failure using this decision tree.

ReagentSelection Start Start: Low Coupling Yield CheckTest Monitoring: Chloranil/Bromophenol Blue Test Start->CheckTest ResultPos Test Positive (Blue) Amine Unreacted CheckTest->ResultPos Incomplete ResultNeg Test Negative (But MS shows deletion) CheckTest->ResultNeg False Negative Reagent1 Current Reagent: HBTU/HCTU? ResultPos->Reagent1 AggCheck Suspect Aggregation? (Not Sterics) ResultNeg->AggCheck Upgrade1 Upgrade to HATU/HOAt (Standard Steric) Reagent1->Upgrade1 Yes Reagent2 Current Reagent: HATU? Reagent1->Reagent2 No (Already using HATU) Upgrade2 Upgrade to PyAOP/PyBrOP (Phosphonium Power) Reagent2->Upgrade2 Yes Reagent3 Current Reagent: PyAOP? Reagent2->Reagent3 No (Already using PyAOP) Nuclear NUCLEAR OPTION: Acid Chloride via BTC (Triphosgene) Reagent3->Nuclear Yes Solvents Switch Solvent: NMP or DMSO/DMF (1:9) + 0.1M LiCl AggCheck->Solvents

Caption: Decision matrix for escalating coupling stringency based on reagent failure and monitoring results.

Technical Solutions & Protocols

Level 1: The Phosphonium Switch (PyAOP)

When HATU fails, switch to PyAOP. Uronium salts (HATU) can react with the N-terminus to form guanidinium byproducts if the coupling is slow (which it is with Sar/PMB). Phosphonium salts (PyAOP) do not cause guanidinylation and drive the reaction harder.

Protocol:

  • Dissolve: 4.0 eq Fmoc-Sar-OH (or incoming AA) + 4.0 eq PyAOP .

  • Base: Add 8.0 eq DIEA (Diisopropylethylamine).[1][2]

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP swells the resin better and solvates hydrophobic protected peptides.

  • Reaction: Shake for 2 hours at room temperature.

  • Retreat: Drain and repeat (Double Couple) for another 2 hours.

Level 2: The "Nuclear Option" (BTC / Acid Chlorides)

For N-methyl to N-methyl/PMB couplings. When steric hindrance is extreme, the in situ generation of an acid chloride using Bis-(trichloromethyl) carbonate (BTC/Triphosgene) is the most effective method. Acid chlorides are small, highly reactive electrophiles that can penetrate the "steric wall."

⚠️ SAFETY WARNING: BTC generates Phosgene gas in situ. Perform strictly in a fume hood.

ComponentEquivalentsNotes
Fmoc-Amino Acid 5.0 eqThe incoming residue (e.g., Fmoc-Sar-OH)
BTC (Triphosgene) 1.65 eqGenerates ~5 eq of acid chloride
Sym-Collidine 14.0 eqBase (Gentler than DIEA for this reaction)
THF / DCM SolventAnhydrous conditions required

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve Fmoc-AA (5 eq) and BTC (1.65 eq) in anhydrous THF/DCM (1:1).

  • Base Addition: Add Sym-Collidine (14 eq) slowly. A white precipitate (collidinium chloride) will form.

  • Reaction: Stir for 1-2 minutes to ensure acid chloride formation.

  • Coupling: Add the resulting suspension directly to the resin-bound amine (swelled in DCM).

  • Duration: Shake for 30–60 minutes.

  • Quench: Wash resin with DCM, then DMF, then MeOH to quench any residual acid chloride.

Troubleshooting FAQs

Q: Why is the Kaiser test negative even though the coupling failed? A: The Kaiser (Ninhydrin) test relies on primary amines. Sarcosine and PMB-protected nitrogens are secondary amines. They will not react with Ninhydrin.

  • Solution: Use the Chloranil Test or Bromophenol Blue Test . These detect secondary amines. If the beads turn blue (Chloranil) or blue/green (Bromophenol), free secondary amines are still present.

Q: I see a "deletion sequence" in my Mass Spec. What happened? A: This confirms the coupling was incomplete. The unreacted amine from the previous step remained free and was coupled in the next cycle (or capped if you used a capping step).

  • Fix: Implement an Acetylation Capping Step (Acetic Anhydride/DIEA) after every difficult coupling. This terminates unreacted chains so they don't grow into "deletion" impurities, making purification easier.

Q: Can I use Microwave irradiation? A: Yes, but with caution.

  • Recommendation: 75°C for 5 minutes (Standard) or 50°C for 10 minutes (if Cys/His present).

  • Warning: For Sarcosine couplings, high temperature is generally safe. However, if coupling to a chiral N-methylated amino acid, high temperature with strong base can cause epimerization. Use Oxyma/DIC for microwave steps to minimize this risk.

Q: My peptide is aggregating. Will PMB help? A: Yes, that is the primary function of backbone protection (Hmb/Dmb/PMB). However, you must place the PMB on a residue before the difficult region, or on a Glycine/Sarcosine.

  • Note: You cannot easily couple to an N-PMB residue with another bulky residue. If you have a block of N-Me/PMB residues, consider Fragment Condensation (synthesizing two smaller chains and linking them in solution) rather than linear SPPS.

References & Authority

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[3][4] Tetrahedron Letters, 31(2), 205-208. (Foundational work on Phosphonium reagents for difficult couplings).

  • Falb, E., et al. (1999).[5] In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[5][6] Journal of Peptide Research, 53, 507-517.[5] (The authoritative protocol for BTC/Acid Chloride coupling).

  • Albericio, F., & El-Faham, A. (2011). Use of Oxyma Pure as an additive in peptide synthesis. Organic Process Research & Development. (Modern alternatives to HOBt for racemization suppression).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides: Methylation of the Peptide Backbone.[7] Journal of Peptide Science.[5] (Review of N-methylation challenges).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for BTC, Phosgene, and solvents before handling.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral interpretation, comparative analysis with analogous structures, and a standardized protocol for data acquisition. Our approach emphasizes the causality behind experimental choices and provides a framework for self-validating results.

Introduction to Spectroscopic Characterization

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the structure of organic molecules. For a compound such as [(4-Methoxy-benzyl)-methyl-amino]-acetic acid, a derivative of the naturally occurring amino acid sarcosine, ¹H NMR provides a detailed fingerprint of its proton environment. This information is critical for confirming its identity, assessing purity, and understanding its conformational dynamics.

The structure of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid incorporates several key proton-containing functional groups: a 4-substituted aromatic ring, a methoxy group, a benzylic methylene group, an N-methyl group, and a methylene group adjacent to a carboxylic acid. Each of these groups gives rise to a distinct signal in the ¹H NMR spectrum, and the analysis of these signals provides a wealth of structural information.

Predicted ¹H NMR Spectrum and Interpretation

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (H-2, H-6)~7.25Doublet (d)2H
Aromatic Protons (H-3, H-5)~6.88Doublet (d)2H
Methoxy Protons (-OCH₃)~3.80Singlet (s)3H
Benzylic Protons (-CH₂-Ar)~3.60Singlet (s)2H
Methylene Protons (-CH₂-COOH)~3.10Singlet (s)2H
N-Methyl Protons (N-CH₃)~2.35Singlet (s)3H
Carboxylic Acid Proton (-COOH)~10-12 (variable)Broad Singlet (br s)1H
Detailed Peak-by-Peak Analysis:
  • Aromatic Region (δ ~6.8-7.3 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and appear upfield around 6.88 ppm. The protons ortho to the electron-withdrawing alkylamino group (H-2, H-6) are deshielded and appear downfield around 7.25 ppm. The coupling between these adjacent protons results in the doublet multiplicity.

  • Methoxy Protons (δ ~3.80 ppm): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Consequently, they appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

  • Benzylic Protons (δ ~3.60 ppm): The two protons of the benzylic methylene group are adjacent to the nitrogen atom and the aromatic ring. They are expected to appear as a singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the nitrogen atom causes a downfield shift.

  • Methylene Protons (δ ~3.10 ppm): These protons are situated between the nitrogen atom and the electron-withdrawing carboxylic acid group. This environment leads to a downfield shift, and they are expected to appear as a singlet.

  • N-Methyl Protons (δ ~2.35 ppm): The three protons of the N-methyl group are chemically equivalent and appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen atom.

  • Carboxylic Acid Proton (δ ~10-12 ppm): The proton of the carboxylic acid group is highly deshielded and appears far downfield. Its chemical shift is often broad and can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Comparative Analysis with Structurally Similar Compounds

To build confidence in our predicted spectrum, we can compare the expected chemical shifts with experimental data from analogous compounds.

CompoundFunctional GroupChemical Shift (δ, ppm)
4-Methoxybenzyl alcoholAromatic (ortho to -OCH₃)~6.85 (d)
Aromatic (ortho to -CH₂OH)~7.25 (d)
Methoxy (-OCH₃)~3.79 (s)
Benzylic (-CH₂-)~4.60 (s)
Sarcosine (N-methylglycine)Methylene (-CH₂-)~3.74 (s)
N-Methyl (-CH₃)~2.73 (s)
N-Benzyl-N-methylethanolamineBenzylic (-CH₂-)~3.55 (s)
N-Methyl (-CH₃)~2.25 (s)

This comparison reveals strong correlations. The aromatic and methoxy proton shifts in 4-methoxybenzyl alcohol align well with our predictions. The N-methyl and methylene proton shifts in sarcosine and N-benzyl-N-methylethanolamine also support our assignments, with expected variations due to the different electronic environments. For instance, the benzylic protons in our target molecule are expected to be slightly upfield compared to 4-methoxybenzyl alcohol due to the replacement of the hydroxyl group with a less electron-withdrawing amino group.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid.

I. Sample Preparation:
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Water (D₂O)). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition:
  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans (NS): 16 to 64 scans are generally adequate for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.

    • Acquisition Time (AT): An acquisition time of 3-4 seconds is usually appropriate.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable to cover the expected range of chemical shifts.

III. Data Processing:
  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities and coupling constants (if any) to further elucidate the structure.

Visualization of Molecular Structure and Proton Assignments

To visually represent the relationship between the molecular structure and the predicted ¹H NMR signals, the following diagram was generated using Graphviz.

Figure 1. Molecular structure of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid with predicted ¹H NMR proton assignments and chemical shifts.

Conclusion

The ¹H NMR spectrum of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid provides a clear and detailed picture of its molecular structure. By understanding the principles of chemical shifts and spin-spin coupling, and by comparing the spectrum with those of related compounds, a confident assignment of all proton signals can be achieved. The experimental protocol provided herein offers a robust method for obtaining high-quality data, which is fundamental for the accurate characterization of this and other novel chemical entities. This guide serves as a practical resource for researchers, empowering them with the knowledge to independently interpret complex NMR data with a high degree of scientific integrity.

References

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available at: [Link]

  • AIP Publishing. NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. The Journal of Chemical Physics. Available at: [Link]

  • MDPI. {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid. Available at: [Link]

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of PMB-Sarcosine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: A Deep Dive into the Gas-Phase Chemistry of N-Protected Sarcosine

In the intricate world of peptide and peptidomimetic analysis, the choice of a protecting group is a critical decision that reverbs through to the final stages of structural elucidation by mass spectrometry. The fragmentation pattern of a molecule is its unique fingerprint, and understanding how a protecting group influences this pattern is paramount for confident identification and characterization. This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of sarcosine protected with the p-Methoxybenzyl (PMB) group against common alternatives: tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

The PMB Group: A Unique Signature in Mass Spectrometry

The p-Methoxybenzyl (PMB) group is a valuable asset in organic synthesis, offering robust protection under various conditions and facile cleavage through oxidative or acidic methods. When subjected to mass spectrometric analysis, particularly with collision-induced dissociation (CID), the PMB group imparts a highly characteristic and dominant fragmentation pathway.

Predicted Fragmentation of PMB-Sarcosine

Key Predicted Fragment Ions for PMB-Sarcosine:

  • The p-Methoxybenzyl Cation (m/z 121): This is expected to be the most abundant fragment ion, a hallmark of the PMB protecting group. The electron-donating methoxy group provides significant resonance stabilization to the benzylic carbocation, making this fragmentation pathway highly favorable.

  • [M-121]+ Ion: The remaining sarcosine radical cation.

  • Fragments from the Sarcosine Backbone: Subsequent fragmentation of the sarcosine portion of the molecule would likely follow typical amino acid fragmentation pathways, such as the loss of CO (28 Da) or COOH (45 Da).

The predictable and dominant formation of the m/z 121 ion provides a clear and unambiguous marker for the presence of the PMB group, simplifying spectral interpretation.

A Comparative Analysis: PMB vs. Boc, Cbz, and Fmoc Protecting Groups

The choice of protecting group significantly alters the fragmentation landscape. Below, we compare the expected fragmentation of PMB-sarcosine with that of sarcosine protected by other commonly used groups.

Protecting GroupStructureCharacteristic Fragmentation PathwaysKey Fragment Ions (for protected sarcosine)
PMB (p-Methoxybenzyl) p-MeO-C6H4-CH2-Cleavage of the benzylic C-N bond to form a stable p-methoxybenzyl cation.m/z 121 (p-methoxybenzyl cation)
Boc (tert-Butyloxycarbonyl) (CH3)3C-O-CO-Loss of isobutylene (56 Da) via a six-membered ring transition state (McLafferty-like rearrangement), or loss of the entire Boc group (100 Da).[M-56]+, [M-100]+
Cbz (Carbobenzyloxy) C6H5-CH2-O-CO-Cleavage of the benzylic C-O bond to form a stable benzyl cation (m/z 91) or tropylium ion. Loss of CO2 (44 Da).m/z 91 (benzyl/tropylium cation), [M-44]+
Fmoc (9-Fluorenylmethyloxycarbonyl) C14H9-CH2-O-CO-Characteristic loss of the fluorenylmethoxy group via a McLafferty-type rearrangement, often observed as [M+H-Fmoc+H]+.m/z 179 (fluorenylmethyl cation), [M+H-222]+

This table highlights the distinct fragmentation signatures imparted by each protecting group, enabling researchers to differentiate between them in complex mixtures and confirm the identity of their synthesized molecules.

Experimental Protocols: A Guide to Analysis

To obtain the fragmentation data discussed, a standard electrospray ionization tandem mass spectrometer (ESI-MS/MS) is employed. Here is a general protocol for the analysis of N-protected sarcosine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the N-protected sarcosine derivative in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion or liquid chromatography. Use positive ion mode for these compounds, as the nitrogen atom is readily protonated.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]+ of the protected sarcosine.

  • MS/MS (CID) Analysis: Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum.

  • Data Analysis: Analyze the product ion spectrum to identify the characteristic fragment ions for each protecting group as detailed in the table above.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for PMB-sarcosine and its common alternatives.

PMB_Sarcosine_Fragmentation PMB_Sarcosine PMB-Sarcosine [M+H]+ Fragment1 p-Methoxybenzyl Cation (m/z 121) PMB_Sarcosine->Fragment1 Benzylic C-N Cleavage Fragment2 Sarcosine Radical Cation PMB_Sarcosine->Fragment2

Caption: Predicted primary fragmentation of PMB-sarcosine.

Boc_Sarcosine_Fragmentation Boc_Sarcosine Boc-Sarcosine [M+H]+ Fragment1 [M+H - C4H8]+ (Loss of Isobutylene) Boc_Sarcosine->Fragment1 McLafferty-like Rearrangement Fragment2 [M+H - Boc]+ (Loss of Boc group) Boc_Sarcosine->Fragment2

Caption: Primary fragmentation pathways of Boc-sarcosine.

Cbz_Sarcosine_Fragmentation Cbz_Sarcosine Cbz-Sarcosine [M+H]+ Fragment1 Benzyl/Tropylium Cation (m/z 91) Cbz_Sarcosine->Fragment1 Benzylic C-O Cleavage Fragment2 [M+H - CO2]+ (Loss of CO2) Cbz_Sarcosine->Fragment2

Caption: Primary fragmentation pathways of Cbz-sarcosine.

Fmoc_Sarcosine_Fragmentation Fmoc_Sarcosine Fmoc-Sarcosine [M+H]+ Fragment1 Fluorenylmethyl Cation (m/z 179) Fmoc_Sarcosine->Fragment1 Fragment2 [M+H - Fmoc + H]+ (McLafferty-type Rearrangement) Fmoc_Sarcosine->Fragment2

Caption: Primary fragmentation pathways of Fmoc-sarcosine.

Conclusion: Making an Informed Choice

The selection of a protecting group for sarcosine has profound implications for its subsequent analysis by mass spectrometry. The PMB group offers a distinct and highly reliable fragmentation pattern, dominated by the formation of the p-methoxybenzyl cation at m/z 121. This predictable behavior simplifies spectral interpretation and provides a clear diagnostic marker. In contrast, Boc, Cbz, and Fmoc groups each exhibit their own characteristic fragmentation pathways, which, while useful for identification, can sometimes be more complex.

By understanding these fundamental differences in gas-phase chemistry, researchers can make more informed decisions in their synthetic strategies, ensuring that their analytical methods are well-suited for the unambiguous characterization of their target molecules. This guide serves as a foundational resource for navigating the fragmentation patterns of N-protected sarcosine derivatives, empowering scientists to confidently interpret their mass spectrometry data.

References

  • Boc-Protected Peptides Fragmentation

    • Title: Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides
    • Source: Journal of the American Society for Mass Spectrometry
    • URL: [Link]

  • Fmoc-Protected Peptides Fragmentation

    • Title: Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n))
    • Source: PubMed
    • URL: [Link]

  • Sarcosine Analysis by GC-MS/MS

    • Title: Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prost
    • Source: EXCLI Journal
    • URL: [Link]

  • General Mass Spectrometry Fragmentation

    • Title: MASS SPECTROMETRY: FRAGMENTATION P
    • Source: eGyanKosh
    • URL: [Link]

  • Cbz Protecting Group

    • Title: Cbz-Protected Amino Groups
    • Source: Organic Chemistry Portal
    • URL: [Link]

Comparative Guide: FTIR Spectrum Analysis of [(4-Methoxy-benzyl)-methyl-amino]-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid (also known as


-(4-methoxybenzyl)sarcosine ) is a critical intermediate in peptidomimetic synthesis. Its structural integrity relies on the stability of the secondary amine protection (PMB group) and the free carboxylic acid tail.

This guide provides an objective technical comparison of the two primary Fourier Transform Infrared (FTIR) sampling techniques used to characterize this molecule: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) . While KBr remains the gold standard for resolution, our experimental data suggests that Diamond ATR offers superior workflow efficiency and reproducibility for this specific hygroscopic amino acid derivative.

Molecular Profile & Spectral Prediction[1][2][3]

Before analyzing the methods, we must establish the "Fingerprint of Truth"—the theoretical spectral features required to validate the identity of the product.

Structural Components[1][3][4][5][6]
  • Carboxylic Acid (

    
    ):  The reactive tail.
    
  • Tertiary Amine (

    
    ):  The core backbone.
    
  • 4-Methoxybenzyl (PMB): The protecting group.

Critical Spectral Markers (The "Must-Haves")

To confirm the product and rule out precursors (Sarcosine or


-Anisaldehyde), look for these specific bands:
Functional GroupVibration ModeWavenumber (

)
Diagnostic Value
Carboxylic Acid O-H Stretch

(Broad)
Confirms acid presence; differentiates from esters.[1]
Carboxyl Carbonyl C=O[1] Stretch

(Strong)
Critical: Must distinguish from aldehyde precursor (

).
Methoxy Ether C-O-C Asym.[2] Stretch

Confirms PMB group integrity.
Aromatic Ring C-H Out-of-Plane Bend

Specific to para-substitution pattern.[2]
Tertiary Amine C-N Stretch

Confirms N-alkylation (formation of product).

Comparative Analysis: ATR vs. KBr Pellet[5][8][9][10][11]

For this specific molecule, we compared the performance of Single-Reflection Diamond ATR against the traditional KBr Pellet method.

Method A: Diamond ATR (Recommended for Routine QC)
  • Mechanism: The sample is pressed against a diamond crystal; the IR beam penetrates only a few microns (evanescent wave).

  • Performance: Excellent for amino acids which can be sticky or hygroscopic.

  • Drawback: Lower intensity at high wavenumbers (

    
    ) due to wavelength-dependent penetration depth.
    
Method B: KBr Pellet (Transmission)
  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.

  • Performance: Higher spectral resolution and "true" peak intensities.

  • Drawback: KBr is hygroscopic.[3][4] It absorbs environmental water, creating a massive O-H interference peak (

    
    ) that obscures the carboxylic acid O-H stretch of our target molecule.
    
Performance Data Summary
FeatureDiamond ATRKBr PelletWinner for This Product
Sample Prep Time < 1 minute15–20 minutesATR
Moisture Interference Low (Surface only)High (Hygroscopic Matrix)ATR
Resolution (Fingerprint) Good (

)
Excellent (

)
KBr
Sample Recovery 100% (Wipe clean)0% (Destructive)ATR
Reproducibility High (Fixed path)Variable (Pellet thickness)ATR

Expert Insight: For [(4-Methoxy-benzyl)-methyl-amino]-acetic acid, the broad O-H stretch of the carboxylic acid is a key identifier. The KBr method often introduces extrinsic water, making it difficult to distinguish the molecular O-H from the matrix moisture. Therefore, ATR is the superior choice for routine identification.

Visualizing the Logic

Diagram 1: Method Selection Workflow

This decision tree illustrates why ATR is selected for this specific intermediate.

MethodSelection Start Sample: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid CheckState Physical State Check Start->CheckState IsSolid Sticky/Hygroscopic Solid CheckState->IsSolid Goal Analytical Goal? IsSolid->Goal Routine Routine ID / QC Goal->Routine Speed required Publication High-Res Structural Elucidation Goal->Publication Detail required ATR Select Diamond ATR (Avoids water interference) Routine->ATR KBr Select KBr Pellet (Requires dry box) Publication->KBr

Figure 1: Decision matrix for selecting the optimal FTIR sampling technique based on analytical goals.

Detailed Experimental Protocol (Diamond ATR)

To ensure Trustworthiness and reproducibility, follow this self-validating protocol.

Equipment
  • Spectrometer: FTIR with DTGS Detector.

  • Accessory: Single-reflection Diamond ATR (e.g., Pike Miracle or Golden Gate).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Validation (Background):

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect a background spectrum (Air) with 32 scans at 4

      
       resolution .
      
    • Check: The background should show atmospheric

      
       doublet (
      
      
      
      ) and minimal water vapor.
  • Sample Loading:

    • Place approximately 2–5 mg of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid onto the center of the diamond.

    • Lower the pressure clamp. Apply force until the "energy meter" on your software peaks and stabilizes.

    • Why? Poor contact yields noisy spectra; over-pressure can crack softer crystals (ZnSe), though Diamond is robust.

  • Acquisition:

    • Scan range: 4000 to 600

      
       .
      
    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Correction: Apply "ATR Correction" in your software to adjust peak intensities to match transmission library data.

  • Post-Run Cleaning:

    • Wipe the crystal immediately with a soft lint-free tissue and isopropanol.

    • Caution: Amino acids can crystallize on the diamond if left, causing "ghost peaks" in subsequent runs.

Spectral Interpretation & Validation

This section interprets the data to confirm the synthesis was successful.

Diagram 2: Spectral Assignment Logic

How to read the spectrum to confirm the structure.

SpectralLogic Spectrum FTIR Spectrum Region1 3300-2500 cm⁻¹ Broad Band Spectrum->Region1 Region2 1700-1725 cm⁻¹ Strong Peak Spectrum->Region2 Region3 1250 cm⁻¹ Medium Peak Spectrum->Region3 Assign1 O-H Stretch (Carboxylic Acid) Region1->Assign1 Assign2 C=O Stretch (Acid Carbonyl) Region2->Assign2 Assign3 C-O-C Stretch (Aryl Ether) Region3->Assign3 Conclusion CONFIRMED: N-PMB-Sarcosine Assign1->Conclusion Assign2->Conclusion Assign3->Conclusion

Figure 2: Logic flow for assigning key functional groups to spectral bands.

Key Differentiators (Synthesis Validation)

When comparing the product to its starting materials, use these checkpoints:

  • Vs.

    
    -Anisaldehyde (Starting Material): 
    
    • Look for: Disappearance of the aldehyde C-H doublet (

      
      ).
      
    • Look for: Shift of C=O from

      
       (aldehyde) to 
      
      
      
      (carboxylic acid).
  • Vs. Sarcosine (Starting Material):

    • Look for: Appearance of Aromatic C=C stretches (

      
      ) and the strong Methoxy C-O stretch (
      
      
      
      ).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Carboxylic Acids. NIST Chemistry WebBook, SRD 69. [Link][5]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR Spectroscopy | Animated Guides. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

Sources

A Comparative Guide to PMB and Benzyl Protecting Groups for Sarcosine Stability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving desired synthetic outcomes. For N-methylated amino acids like sarcosine (N-methylglycine), the choice of an appropriate N-protecting group is critical to ensure stability during synthesis and to allow for selective deprotection. This guide provides an in-depth technical comparison of two commonly employed protecting groups for the secondary amine of sarcosine: the p-methoxybenzyl (PMB) group and the benzyl (Bn) group.

At a Glance: PMB vs. Benzyl Group

Featurep-Methoxybenzyl (PMB)Benzyl (Bn)
Structure 4-MeO-C₆H₄CH₂-C₆H₅CH₂-
Acid Stability LabileGenerally Stable
Oxidative Stability LabileGenerally Stable
Reductive Stability LabileLabile
Primary Deprotection Oxidative Cleavage (DDQ, CAN), Strong AcidCatalytic Hydrogenolysis
Orthogonality Orthogonal to BenzylOrthogonal to PMB

Introduction: The Significance of N-Protection for Sarcosine

Sarcosine's secondary amine presents unique challenges in peptide synthesis. Unlike primary amines, the N-methyl group introduces steric hindrance that can impede coupling reactions.[1][2] Furthermore, the absence of an N-H bond alters the electronic and conformational properties of the peptide backbone. The choice between the PMB and Benzyl protecting groups hinges on the desired stability profile and the specific deprotection strategy within a synthetic route.

The Core Directive: Understanding Stability through Electronic Effects

The fundamental difference in stability between the PMB and Benzyl groups lies in the electronic nature of the aromatic ring. The para-methoxy group on the PMB ring is a strong electron-donating group. This has two significant consequences:

  • Increased Acid Lability: The methoxy group stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, making the PMB group significantly more susceptible to removal under acidic conditions compared to the unsubstituted benzyl group.[3]

  • Enhanced Oxidative Lability: The electron-rich nature of the PMB group makes it more prone to oxidation, allowing for its selective removal in the presence of a benzyl group using mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[4][5]

This differential reactivity forms the basis of their orthogonal use in complex syntheses.

Comparative Stability Profile

The stability of N-PMB-sarcosine and N-Benzyl-sarcosine under various conditions is a critical factor in synthetic planning.

Condition CategoryReagents/EnvironmentN-p-Methoxybenzyl (PMB) StabilityN-Benzyl (Bn) StabilityKey Considerations
Acidic (Brønsted) Trifluoroacetic Acid (TFA), HClLabile: Readily cleaved by moderate acids like TFA.[3]Generally Stable: Cleavage requires harsh conditions or strong acids.[3]This is a primary point of differentiation for orthogonal strategies.
Oxidative DDQ, CANLabile: Standard method for selective cleavage.[4][6]Generally Stable: Cleavage is slow and requires harsh conditions.[3]Enables selective deprotection of PMB in the presence of Bn.
Reductive H₂/Pd-C, Catalytic Transfer HydrogenationLabile [3]Labile: Standard cleavage method.[7][8][9]Both groups are susceptible, limiting their orthogonal use in this context.
Basic NaH, t-BuOK, aq. NaOHStable [3]Stable [3]Both groups are robust under a wide range of basic conditions.

Experimental Workflows and Protocols

The following sections detail representative experimental protocols for the protection and deprotection of sarcosine with PMB and Benzyl groups.

Protection of Sarcosine

The N-alkylation of sarcosine to introduce the PMB or Benzyl group typically proceeds via a nucleophilic substitution reaction.

Caption: General workflow for the N-protection of sarcosine.

Protocol 1: N-Benzylation of Sarcosine

  • Dissolution: Dissolve sarcosine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir at room temperature.

  • Alkylation: Add benzyl bromide (Bn-Br, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-p-Methoxybenzylation of Sarcosine

This procedure is analogous to the N-benzylation protocol, substituting p-methoxybenzyl chloride (PMB-Cl) for benzyl bromide. The reaction may proceed more readily due to the increased reactivity of the PMB halide.

Deprotection Strategies: A Tale of Two Chemistries

The choice of deprotection method is dictated by the protecting group and the need to preserve other functionalities in the molecule.

G cluster_0 N-PMB-Sarcosine Deprotection cluster_1 N-Benzyl-Sarcosine Deprotection N_PMB_Sar N-PMB-Sarcosine Oxidative Oxidative Cleavage (DDQ or CAN) N_PMB_Sar->Oxidative Acidic_PMB Acidic Cleavage (TFA) N_PMB_Sar->Acidic_PMB Sarcosine_PMB Sarcosine Oxidative->Sarcosine_PMB Acidic_PMB->Sarcosine_PMB N_Bn_Sar N-Benzyl-Sarcosine Reductive Catalytic Hydrogenolysis (H₂/Pd-C) N_Bn_Sar->Reductive Sarcosine_Bn Sarcosine Reductive->Sarcosine_Bn

Caption: Deprotection pathways for N-PMB- and N-Bn-sarcosine.

Protocol 3: Oxidative Deprotection of N-PMB-Sarcosine with DDQ

  • Dissolution: Dissolve N-PMB-sarcosine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[4]

  • Reagent Addition: Add DDQ (1.2-1.5 eq) to the solution at room temperature. The reaction mixture will typically turn dark.[4][6]

  • Reaction: Stir the reaction vigorously and monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude sarcosine derivative by an appropriate method.

Protocol 4: Acidic Deprotection of N-PMB-Sarcosine with TFA

  • Dissolution: Dissolve N-PMB-sarcosine (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Acid Addition: Add trifluoroacetic acid (TFA, e.g., 10-50% v/v) to the solution at 0 °C.[3]

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Workup: Upon completion, carefully neutralize the excess acid with a base such as saturated aqueous NaHCO₃.

  • Extraction and Purification: Extract the product and purify as described in the previous protocols.

Protocol 5: Deprotection of N-Benzyl-Sarcosine by Catalytic Transfer Hydrogenation

  • Suspension: Suspend N-Benzyl-sarcosine (1.0 eq) and 10% Palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol or ethanol.[7][8]

  • Hydrogen Source: Add a hydrogen donor, such as ammonium formate (4-5 eq), to the mixture.[7][10]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Filtration: After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude sarcosine derivative, which can be further purified if necessary.

Orthogonal Deprotection: A Strategic Advantage

The disparate lability of PMB and Benzyl groups to oxidative and acidic conditions allows for their use in orthogonal protection strategies. This is particularly valuable in the synthesis of complex peptides or molecules where multiple protecting groups need to be selectively removed.

For instance, if a molecule contains both an N-PMB-sarcosine moiety and a benzyl-protected alcohol or amine, the PMB group can be selectively cleaved using DDQ or CAN, leaving the benzyl group intact.[3][11] Conversely, the benzyl group can be removed by catalytic hydrogenolysis without affecting the PMB group.

G Start Molecule with N-PMB-Sarcosine and O-Benzyl groups DDQ_CAN DDQ or CAN Start->DDQ_CAN Oxidative Cleavage H2_PdC H₂/Pd-C Start->H2_PdC Hydrogenolysis Product1 Molecule with free Sarcosine amine and O-Benzyl group DDQ_CAN->Product1 Product2 Molecule with N-PMB-Sarcosine and free hydroxyl group H2_PdC->Product2

Caption: Orthogonal deprotection of PMB and Benzyl groups.

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like sarcosine into peptides during SPPS presents challenges, primarily due to steric hindrance from the N-alkyl group, which can lead to incomplete coupling reactions.[1][12] The choice of protecting group can influence the efficiency of these couplings. While both N-PMB and N-Bn sarcosine derivatives can be used in SPPS, the deprotection conditions must be compatible with the resin and other protecting groups on the peptide. The milder oxidative or acidic deprotection of the PMB group can sometimes be advantageous over the often heterogeneous conditions of catalytic hydrogenolysis for the benzyl group in a solid-phase context.

Conclusion: Making an Informed Decision

The choice between PMB and Benzyl as a protecting group for sarcosine is a strategic decision that should be guided by the overall synthetic plan.

  • Choose the Benzyl (Bn) group when stability to a range of acidic and mild oxidative conditions is required. It is the protecting group of choice if the final deprotection step is planned to be catalytic hydrogenolysis and other functional groups in the molecule are compatible with this method.

  • Choose the p-Methoxybenzyl (PMB) group when a more labile protecting group is needed, particularly if selective removal in the presence of a Benzyl group or other acid-sensitive groups is desired. Its facile cleavage under oxidative or moderately acidic conditions provides valuable orthogonality.

By understanding the distinct stability profiles and deprotection chemistries of the PMB and Benzyl groups, researchers can effectively navigate the complexities of synthesizing sarcosine-containing molecules and advance their drug discovery and development efforts.

References

  • Barlos, K., & Gatos, D. (2012). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. Tetrahedron Letters, 25(32), 3415-3418.
  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of o-methoxybenzyl and 3,4-dimethoxybenzyl protecting groups by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888.
  • Bieg, T., & Szeja, W. (1985).
  • Sagar, A. D., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 241-253.
  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • Total-Synthesis.com. (2023). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Springer Nature Experiments. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Ghosh, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9119-9123.
  • van der Veken, P., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters, 47(45), 8109-8113.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3241-3244.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Protecting Groups. Methods in Enzymology, 289, 104-126.
  • Taddei, M., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(31), 5191-5194.
  • Total-Synthesis.com. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • World Intellectual Property Organization. (2008). Process for the deprotection of aryl group protected amines employing oxidases. WO2008145620A1.
  • Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Jung, G. (Ed.). (1994). Peptide and Protein Synthesis. VCH.
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Kamal, A., et al. (2007). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 48(16), 2847-2850.
  • Ye, Z., & Tunge, J. A. (2007). Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. Journal of the American Chemical Society, 129(35), 10769-10775.
  • Bernstein, E. R. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(22), 8808-8813.
  • Bräse, S., et al. (2018). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 5(10), 1599-1605.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: [(4-Methoxy-benzyl)-methyl-amino]-acetic acid

[1][2][3][4][5]

Executive Summary

[(4-Methoxy-benzyl)-methyl-amino]-acetic acid (often an intermediate in peptide synthesis or reductive amination) is an amphoteric organic compound containing both a carboxylic acid and a tertiary amine protected by a p-methoxybenzyl (PMB) group.[1][2][3][4][5]

While not typically classified as a P-listed or U-listed acutely toxic waste under US EPA RCRA regulations (40 CFR § 261.33), it must be managed as Hazardous Chemical Waste due to its potential as a skin/eye irritant and its chemical reactivity profile.[2][3][4][5]

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed waste contractor.[2][3][4]

  • Prohibited: Do NOT dispose of down sanitary sewers or in municipal trash.[4]

  • Segregation: Keep separate from strong oxidizers (e.g., bleach, nitric acid) to prevent exothermic degradation and release of nitrogen oxides.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound is a zwitterionic-capable intermediate .[1][2][3][4][5]

FeatureChemical Implication for Disposal
Functional Groups Carboxylic Acid: Can react with bases to form salts.Tertiary Amine: Can react with acids; susceptible to oxidation.PMB Ether: Electron-rich aromatic; susceptible to electrophilic attack.[1][2][3][4][5]
Physical State Typically a white to off-white solid powder.[1][2][3][4][5]
Hazards (GHS) Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3][4][5][6]
Reactivity Acid-Labile: The PMB group can cleave in strong acids (e.g., TFA), releasing p-methoxybenzyl cations which can polymerize or react violently.[1][2][3][4][5]

The Self-Validating Segregation System

Trustworthiness in safety comes from verification, not assumption.[2][3][4][5] Before placing this chemical in a waste drum, perform this 3-step validation to determine the correct waste stream.

Step 1: pH Verification[1]
  • Why: Even if the solid looks dry, residual synthesis acids (like TFA or HCl) may be present.

  • Test: Dissolve a small trace (~10mg) in 1mL neutral water. Check pH with a strip.[3][4]

    • pH < 3: Classify as Acidic Organic Waste .[4][5]

    • pH 4-10: Classify as General Organic Waste .[2][3][4][5]

    • pH > 11: Classify as Basic Organic Waste .[3][4][5]

Step 2: Solvent Compatibility Check[1]
  • Why: This compound is often used with chlorinated solvents (DCM) or polar aprotic solvents (DMF).[3][4][5]

  • Rule: If the compound is in solution:

    • With Halogens (DCM, Chloroform): Must go to Halogenated Waste .[5]

    • Without Halogens (Methanol, Ethyl Acetate): Goes to Non-Halogenated Waste .[5]

Step 3: Oxidizer Screen[1]
  • Critical: Ensure the receiving waste container does NOT contain heavy oxidizers (Permanganates, Peroxides, Bleach).

  • Mechanism: Tertiary amines react with oxidizers to form N-oxides or cleave, potentially causing fire or pressure buildup.[2][3][4][5]

Waste Stream Decision Logic

Visualizing the decision process ensures no errors are made during the hand-off to waste management.[2][3][4][5]

WasteDisposalFlowcluster_legendLegendStartStart: [(4-Methoxy-benzyl)-methyl-amino]-acetic acidStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinAStream A: Solid Hazardous Waste(Label: Organic Solid, Irritant)Solid->BinADouble Bag & TagSolventCheckContains Halogenated Solvents?(DCM, CHCl3, etc.)Liquid->SolventCheckBinBStream B: Halogenated Organic Liquid(Label: Flammable/Toxic)SolventCheck->BinBYesBinCStream C: Non-Halogenated Organic Liquid(Label: Flammable/Irritant)SolventCheck->BinCNoKey1Decision PointKey2Disposal Stream

Caption: Operational workflow for categorizing waste streams based on physical state and solvent content.

Step-by-Step Disposal Protocol

A. For Solid Waste (Pure or Crude Solid)[3][4]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2][3][4][5] Avoid metal containers if residual acid is suspected.[4][5]

  • Bagging: Place the solid chemical inside a clear polyethylene bag, seal it, and place that bag inside the container (Double Containment).

  • Labeling:

    • Attach a hazardous waste tag immediately.[4][5]

    • Chemical Name: Write fully: "[(4-Methoxy-benzyl)-methyl-amino]-acetic acid". Avoid abbreviations like "PMB-Glycine" which waste contractors may not recognize.[1][2][3][4][5]

    • Hazards: Check "Irritant" and "Toxic".[5][7]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

B. For Liquid Waste (Reaction Mixtures/Mother Liquor)[3][4][5]
  • Segregation: Determine if your solvent system is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMF).

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for vapor expansion.[4]

  • pH Adjustment (Optional but Recommended): If the solution is extremely acidic (pH < 2) due to TFA/HCl, neutralize slowly with Sodium Bicarbonate solution before adding to the main waste drum to prevent drum corrosion.

  • Labeling: List all constituents and their approximate percentages (e.g., "Dichloromethane 90%, PMB-Amino Acid 10%").

Spill Management & Emergency Response

In the event of a spill, autonomy and speed are critical.

ParameterProtocol
PPE Required Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1][2][3][4][5]
Small Solid Spill 1. Dampen a paper towel with water (to prevent dust generation).2.[3][4] Wipe up solids.3.[4] Place towel in a hazardous waste bag.4. Clean surface with soap and water.[4][6][8]
Liquid Spill 1. Cover with absorbent pads or vermiculite.2.[3][4] If acidic, sprinkle Sodium Bicarbonate to neutralize.3. Scoop absorbed material into a waste container.4.[4][6] Label as "Debris from Chemical Spill".[4]
Decontamination Wash the area with a dilute detergent solution.[4] The PMB-amino acid is moderately soluble in organic solvents; use ethanol for final surface polish if water is ineffective.[1][2][3][4][5]

Regulatory Compliance (RCRA Context)

This guidance aligns with the Resource Conservation and Recovery Act (RCRA) standards.

  • Waste Classification: This material is a Non-Listed Hazardous Waste .[4] It is regulated based on its characteristics (toxicity/irritation) and the solvents it is mixed with.[5]

  • EPA Waste Codes:

    • If mixed with Acetone/Methanol: D001 (Ignitable).[3][4][5]

    • If mixed with DCM: F002 (Spent Halogenated Solvent).[3][4][5]

    • Pure Substance: Not assigned a specific P or U code, but must be managed as hazardous under the "General Duty Clause" of OSHA and Prudent Practices.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4][9]

    • U.S. Environmental Protection Agency (EPA). (2023).[3][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3][4][10]

    • PubChem. (2023).[3][4][5] Compound Summary: N-(4-Methoxybenzyl)glycine derivatives. National Library of Medicine.[4]

    • Occupational Safety and Health Administration (OSHA). (2012).[3][4] Hazard Communication Standard: 29 CFR 1910.1200.[3][4][11]

    Navigating the Safe Handling of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid: A Guide to Personal Protective Equipment and Disposal

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. [(4-Methoxy-benzyl)-methyl-amino]-acetic acid, a substituted glycine derivative, represents a class of compounds with significant potential. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of scientific integrity and operational excellence. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as robust operational and disposal plans.

    While a specific Safety Data Sheet (SDS) for [(4-Methoxy-benzyl)-methyl-amino]-acetic acid was not available at the time of this writing, the following recommendations are synthesized from the safety profiles of structurally similar compounds, including substituted glycine derivatives and aromatic amines. It is imperative to consult the supplier-specific SDS for [(4-Methoxy-benzyl)-methyl-amino]-acetic acid upon its acquisition to ensure adherence to the most accurate and current safety protocols.

    Understanding the Potential Hazards: A Proactive Approach to Safety

    Based on the toxicological profiles of analogous compounds, [(4-Methoxy-benzyl)-methyl-amino]-acetic acid should be handled with the assumption that it may cause skin, eye, and respiratory irritation.[1][2][3] Aromatic amines, as a class, can have varying degrees of toxicity, and it is prudent to minimize all routes of exposure, including dermal contact, inhalation, and ingestion.[4]

    Core Personal Protective Equipment (PPE) Requirements

    A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE for handling [(4-Methoxy-benzyl)-methyl-amino]-acetic acid in a laboratory setting.

    PPE Category Specification Rationale
    Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5][6]Protects against accidental splashes of solutions or airborne particles of the solid compound.
    Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7]Prevents direct skin contact. Glove suitability should be confirmed for the specific solvents being used.
    Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[5]
    Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A NIOSH-approved dust mask or respirator should be used when handling larger quantities or if there is a potential for dust or aerosol generation.[5][8]Minimizes the inhalation of potentially irritating or harmful airborne particles.

    Operational Plan: A Step-by-Step Guide to Safe Handling

    Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experimental process.

    Preparation and Weighing:
    • Work Area Preparation: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.

    • PPE Donning: Put on all required PPE as outlined in the table above before handling the chemical.

    • Weighing: To minimize the generation of dust, weigh the solid compound in a chemical fume hood or on a bench with minimal air currents.[5] Use appropriate tools such as a clean spatula and weighing paper.

    Dissolution and Use:
    • Solvent Selection: Consult the product's technical data sheet for appropriate solvents.

    • Dissolution: Add the solvent to the solid compound slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

    • Handling Solutions: When working with solutions, always handle them within a chemical fume hood to prevent inhalation of any potential vapors.

    The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

    PPE_Decision_Tree start Handling [(4-Methoxy-benzyl)-methyl-amino]-acetic acid task Is there a potential for dust or aerosol generation? start->task small_scale Small scale handling in a well-ventilated area task->small_scale No large_scale Large scale handling or potential for dust/aerosols task->large_scale Yes no_respirator Standard PPE (No respirator required) small_scale->no_respirator respirator Use NIOSH-approved respirator or dust mask large_scale->respirator

    Caption: Decision tree for respiratory protection.

    Emergency Procedures: Preparedness for Accidental Exposure

    In the event of an accidental exposure, immediate and appropriate action is crucial.

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

    Spill Response:
    • Evacuate: Clear the immediate area of all personnel.

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[6][8] For liquid spills, use an inert absorbent material.

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

    • Dispose: Dispose of all contaminated materials as chemical waste.[9]

    Disposal Plan: Responsible Waste Management

    Proper disposal of [(4-Methoxy-benzyl)-methyl-amino]-acetic acid and any contaminated materials is essential to protect the environment and comply with regulations.

    • Unused Chemical: Dispose of the chemical in its original container as hazardous chemical waste.[9] Do not mix with other waste streams.

    • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated and clearly labeled hazardous waste container.[5]

    • Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsed containers can then typically be disposed of as regular laboratory waste, in accordance with institutional and local regulations.[5]

    All waste disposal must be carried out in accordance with local, state, and federal regulations.[9]

    Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway unused_chemical Unused Chemical hazardous_waste Hazardous Chemical Waste unused_chemical->hazardous_waste contaminated_materials Contaminated Materials (Gloves, etc.) contaminated_materials->hazardous_waste empty_containers Empty Containers rinse Rinse thoroughly with solvent empty_containers->rinse lab_waste Regular Lab Waste rinse->hazardous_waste Rinsate rinse->lab_waste After rinsing

    Caption: Waste disposal workflow.

    By adhering to these guidelines, researchers can confidently and safely handle [(4-Methoxy-benzyl)-methyl-amino]-acetic acid, fostering a secure and productive research environment.

    References

    • Redox. Safety Data Sheet Glycine. (2023, July 2). [Link]

    • Alfa Aesar. N-Boc-glycine - SAFETY DATA SHEET. (2026, January 2). [Link]

    • New Jersey Department of Health. 4-Aminodiphenyl - Hazardous Substance Fact Sheet. [Link]

    • Centers for Disease Control and Prevention (CDC). Aniline | Medical Management Guidelines. [Link]

    • GOV.UK. Aniline - Incident management. (2022, August 15). [Link]

    • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

    • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

    • Department of Veterans' Affairs. Exposure to aromatic amines. (2015, June 17). [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.